DTAN
Description
The exact mass of the compound 1,1'-Diamino-2,2'-dinaphthyl disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677479. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1-aminonaphthalen-2-yl)disulfanyl]naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S2/c21-19-15-7-3-1-5-13(15)9-11-17(19)23-24-18-12-10-14-6-2-4-8-16(14)20(18)22/h1-12H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXOEQDSHXTPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)SSC3=C(C4=CC=CC=C4C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312158 | |
| Record name | DTAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38262-57-6 | |
| Record name | 38262-57-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DTAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80312158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dithiodi(1-naphthylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Identity of "DTAN": A Look into Skin Hyperpigmentation and its Modulators
A comprehensive search of scientific and patent literature did not yield a specific compound officially designated as "DTAN" for dermatological applications. The term "D-Tan" is widely associated with cosmetic formulations designed to reduce skin tanning, which typically contain a blend of active ingredients rather than a single chemical entity. This guide will, therefore, address the likely intended topic by providing a technical overview of the common mechanisms of action employed by ingredients found in such products and the key signaling pathways they modulate.
Executive Summary
The pursuit of an even skin tone and the mitigation of hyperpigmentation, such as sun-induced tanning, are significant areas of dermatological research and cosmetic science. While a specific compound named "this compound" is not identifiable in public scientific databases, the market offers numerous "D-Tan" products. These formulations typically work by accelerating skin cell turnover, inhibiting the production of melanin, and reducing oxidative stress. This document synthesizes the mechanisms of common active ingredients in these products and presents the core signaling pathways involved in melanogenesis, providing a foundational understanding for researchers and drug development professionals.
Mechanisms of Action of Common De-Tanning Agents
The reduction of a sun tan is primarily achieved through two main strategies: the removal of already pigmented skin cells and the inhibition of new melanin synthesis.
Exfoliation and Enhanced Cell Turnover
A primary mechanism for reducing the appearance of a tan is the accelerated shedding of pigmented keratinocytes from the stratum corneum.
-
Alpha-Hydroxy Acids (AHAs): Compounds like glycolic acid and lactic acid decrease the cohesion of corneocytes, leading to exfoliation.
-
Beta-Hydroxy Acids (BHAs): Salicylic acid is a lipophilic BHA that can penetrate into the pores and exfoliate the skin.
Inhibition of Melanogenesis
The synthesis of melanin is a complex enzymatic process that can be targeted at various stages.
-
Tyrosinase Inhibition: Tyrosinase is the rate-limiting enzyme in melanin synthesis.
-
Kojic Acid: Chelates the copper ion in the active site of tyrosinase.
-
Arbutin: A hydroquinone derivative that acts as a competitive inhibitor of tyrosinase.
-
Licorice Extract (Glabridin): Inhibits tyrosinase activity.
-
-
Melanosome Transfer Inhibition:
-
Niacinamide (Vitamin B3): Inhibits the transfer of melanosomes from melanocytes to the surrounding keratinocytes.
-
Antioxidant Activity
UV radiation generates reactive oxygen species (ROS) that can stimulate melanogenesis. Antioxidants can mitigate this effect.
-
Vitamin C (Ascorbic Acid): A potent antioxidant that can also directly inhibit tyrosinase.
-
Vitamin E (Tocopherol): A lipid-soluble antioxidant that protects cell membranes.
Key Signaling Pathways in Melanogenesis
The production of melanin is tightly regulated by complex signaling cascades, primarily initiated by UV radiation. Understanding these pathways is crucial for developing targeted therapies for hyperpigmentation.
The cAMP/MITF Pathway
The cyclic AMP (cAMP) and Microphthalmia-associated Transcription Factor (MITF) pathway is a central regulator of melanogenesis.
The Dihydroxyacetone Maillard Reaction in the Stratum Corneum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Maillard reaction initiated by dihydroxyacetone (DHA) within the human stratum corneum, the chemical basis for sunless tanning products. This document delves into the core chemical mechanisms, influencing factors, biological consequences, and detailed experimental protocols for studying this reaction.
Introduction: The Chemistry of Sunless Tanning
The appearance of a tan without exposure to ultraviolet (UV) radiation is achieved through the topical application of products containing dihydroxyacetone (DHA). DHA, a simple three-carbon sugar, reacts with the free amino acids present in the proteins of the stratum corneum, the outermost layer of the skin. This non-enzymatic browning process is a form of the Maillard reaction, a well-known phenomenon in food chemistry responsible for the browning of cooked foods. The products of this reaction in the skin are brown, high-molecular-weight polymers called melanoidins, which impart a temporary tan-like color to the skin.[1][2][3][4] This coloration is confined to the stratum corneum and fades as the skin naturally exfoliates.[2]
The Maillard Reaction: A Step-by-Step Mechanism
The Maillard reaction is a complex cascade of chemical reactions. In the context of the stratum corneum, the primary reactants are DHA and the amine groups of amino acids, particularly the free amino groups of arginine, lysine, and histidine which are abundant in skin proteins like keratin.[5][6]
The reaction can be broadly divided into three stages:
-
Initial Stage: This stage involves the condensation of the carbonyl group of DHA with a free amino group of an amino acid to form a Schiff base. This is followed by cyclization to an N-substituted glycosylamine.
-
Intermediate Stage: The glycosylamine undergoes rearrangement to form an Amadori or Heyns compound. These compounds can then undergo dehydration and fragmentation to form highly reactive dicarbonyl compounds.
-
Final Stage: The intermediate compounds polymerize in a series of complex reactions, including aldol condensation and polymerization, to form the final brown pigments known as melanoidins.[7]
Figure 1: Simplified pathway of the DHA-Maillard reaction.
Quantitative Data on Reaction Parameters
The rate and outcome of the DHA Maillard reaction are significantly influenced by several factors, including pH, temperature, and the concentration of reactants.
Effect of pH and Temperature on Color Development
The pH of the skin and the formulation, as well as the ambient temperature, play crucial roles in the kinetics of the Maillard reaction. The following tables summarize the quantitative data on color development (measured as ΔE*, where a higher value indicates a greater color change) under varying pH and temperature conditions. The data is based on a model system reacting DHA with various amino acids.
Table 1: Effect of pH on Color Development (ΔE) at 36°C over 72 hours*
| Amino Acid | pH 4.4 | pH 5.0 | pH 5.6 |
| Arginine | 0.9 | 1.5 | 2.1 |
| Histidine | 4.8 | 8.2 | 12.8 |
| Lysine | 10.5 | 15.3 | 25.3 |
Table 2: Effect of Temperature on Color Development (ΔE) at pH 5.6 over 72 hours*
| Amino Acid | 36°C | 43°C | 50°C |
| Arginine | 2.1 | 10.2 | 22.1 |
| Histidine | 12.8 | 28.5 | 35.8 |
| Lysine | 25.3 | 31.1 | 34.2 |
Data adapted from "Comparison of Color Development Kinetics of Tanning Reactions of Dihydroxyacetone with Free and Protected Basic Amino Acids," ACS Omega, 2022.[2][5][8]
These tables clearly indicate that an increase in both pH and temperature generally accelerates the color formation, although the effect varies between different amino acids.
Figure 2: Key factors influencing the DHA-Maillard reaction.
Biological Effects on the Stratum Corneum and Underlying Keratinocytes
While the Maillard reaction is primarily a non-enzymatic, extracellular process, the resulting melanoidins, a class of Advanced Glycation End-products (AGEs), can have biological effects on the underlying viable epidermis.
The accumulation of AGEs is known to induce a cellular stress response in keratinocytes. This response can be initiated by the binding of AGEs to the Receptor for Advanced Glycation End-products (RAGE) on the keratinocyte cell surface.[2][9] This interaction can trigger intracellular signaling cascades, leading to oxidative stress and an inflammatory response.
Key signaling events include the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the subsequent phosphorylation of Heat Shock Protein 27 (Hsp27).[5][10] Phosphorylated Hsp27 plays a role in regulating actin filament dynamics and protecting the cell from apoptosis under stress conditions.
Figure 3: Keratinocyte stress response to melanoidins.
Detailed Experimental Protocols
This section provides detailed methodologies for the in vitro and ex vivo assessment of the DHA Maillard reaction.
In Vitro Efficacy Test using a Synthetic Skin Model (VITRO-SKIN®)
This protocol describes a method to evaluate the color development of DHA-containing formulations on a synthetic skin substrate.
Materials:
-
VITRO-SKIN® N-19 substrate
-
IMS Hydration Chamber
-
Colorimeter (e.g., Konica Minolta Chromameter)
-
DHA-containing test formulations
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator set at 32°C
Procedure:
-
Substrate Hydration: Pre-hydrate the VITRO-SKIN® substrate in the IMS Hydration Chamber for at least 4 hours at room temperature. The chamber should contain a saturated salt solution to maintain a constant humidity.
-
Sample Application: Cut the hydrated VITRO-SKIN® into sections of appropriate size (e.g., 3x3 cm). Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) evenly onto the substrate surface.
-
Incubation: Place the treated substrates in an incubator at 32°C for 24 hours.
-
Colorimetric Measurement:
-
Before application (baseline) and after the 24-hour incubation period, measure the color of the VITRO-SKIN® using a colorimeter.
-
Record the L, a, and b* values. The L* value represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.
-
Calculate the change in color (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²].[7][11][12][13]
-
Figure 4: Workflow for in vitro DHA efficacy testing.
Ex Vivo Skin Explant Model
This protocol outlines the use of ex vivo human skin to study the DHA Maillard reaction in a more physiologically relevant system.
Materials:
-
Fresh human skin obtained from elective surgery (with appropriate ethical approval)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with antibiotics
-
6-well culture plates
-
Sterile biopsy punches (6 mm)
-
DHA solution in a suitable vehicle
-
Colorimeter
-
Tissue homogenization equipment
-
HPLC system
Procedure:
-
Skin Preparation:
-
Explant Culture: Place each explant in a well of a 6-well plate containing DMEM, ensuring the dermal side is in contact with the medium and the stratum corneum is exposed to the air.
-
DHA Application: Apply a defined volume of the DHA solution to the surface of the stratum corneum.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
Analysis:
-
Colorimetric Analysis: Measure the L, a, and b* values of the explant surface before and after treatment.
-
HPLC Analysis of DHA and Melanoidins:
-
Separate the epidermis from the dermis.
-
Homogenize the epidermis in a suitable buffer.
-
Extract DHA and melanoidins using an appropriate solvent system.
-
Analyze the extracts by HPLC to quantify the remaining DHA and the formed melanoidins. A reverse-phase C18 column with a UV detector is commonly used for this purpose.
-
-
Conclusion
The Maillard reaction of dihydroxyacetone in the stratum corneum is a complex yet fascinating chemical process that forms the basis of the sunless tanning industry. Understanding the intricacies of this reaction, including the factors that influence its kinetics and the biological consequences of the resulting melanoidins, is crucial for the development of safe and effective sunless tanning products. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the performance of DHA formulations and to further investigate the interaction of these products with the skin. As research in this area continues, a deeper understanding will pave the way for innovative formulations with improved color development, stability, and skin health benefits.
References
- 1. ims-usa.com [ims-usa.com]
- 2. Frontiers | Advanced glycation end products regulate the receptor of AGEs epigenetically [frontiersin.org]
- 3. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Glycation End Products-Induced Activation of Keratinocytes: A Mechanism Underlying Cutaneous Immune Response in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSP27 phosphorylation-mediated resistance against actin fragmentation and cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into heat shock protein 27, a potential therapeutic target for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A colorimetric comparison of sunless with natural skin tan | PLOS One [journals.plos.org]
- 8. Development of an in vitro efficacy test for self-tanning formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The RAGE Pathway in Skin Pathology Development: A Comprehensive Review of Its Role and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 Regulates Pigmentation via Proteasomal Degradation of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A colorimetric comparison of sunless with natural skin tan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A colorimetric comparison of sunless with natural skin tan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. human-skin-explant-preparation-and-culture - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to the Chemical Properties of De-tanning Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of de-tanning agents, focusing on their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of dermatological and cosmetic products aimed at modulating skin pigmentation.
Introduction to De-tanning and Melanogenesis
Skin pigmentation is a complex biological process primarily regulated by the synthesis of melanin, a pigment produced by specialized cells called melanocytes. This process, known as melanogenesis, is a protective mechanism against the harmful effects of ultraviolet (UV) radiation. However, various factors, including genetics, hormonal changes, inflammation, and aging, can lead to excessive melanin production and accumulation, resulting in hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1][2]
De-tanning agents, also known as skin-lightening or depigmenting agents, are compounds designed to reduce skin pigmentation by interfering with the process of melanogenesis. The primary target for many of these agents is tyrosinase, the key enzyme that catalyzes the first two rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][4]
Mechanisms of Action of De-tanning Agents
De-tanning agents employ a variety of mechanisms to reduce melanin production. These can be broadly categorized as follows:
-
Tyrosinase Inhibition: This is the most common mechanism of action. Inhibitors can be classified based on their mode of interaction with the enzyme:
-
Competitive Inhibitors: These molecules are structurally similar to the natural substrate (L-tyrosine or L-DOPA) and compete for binding to the active site of tyrosinase, thereby preventing the substrate from binding.[5]
-
Non-competitive Inhibitors: These agents bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
-
Mixed Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex.
-
Suicide Substrates (Mechanism-based Inactivators): These compounds are converted by tyrosinase into a reactive product that irreversibly inactivates the enzyme.[5]
-
-
Downregulation of Melanogenesis-Related Proteins: Some agents can decrease the expression of key proteins involved in melanin synthesis, such as tyrosinase, tyrosinase-related protein-1 (TRP-1), tyrosinase-related protein-2 (TRP-2), and microphthalmia-associated transcription factor (MITF).[6]
-
Antioxidant Activity: Reactive oxygen species (ROS) can stimulate melanogenesis. Antioxidants can indirectly reduce pigmentation by neutralizing these free radicals.[7]
-
Inhibition of Melanosome Transfer: This mechanism involves preventing the transfer of melanosomes (melanin-containing organelles) from melanocytes to surrounding keratinocytes.
Quantitative Data on De-tanning Agent Efficacy
The efficacy of de-tanning agents is often quantified by their half-maximal inhibitory concentration (IC50) against tyrosinase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for several common de-tanning agents against mushroom tyrosinase and human tyrosinase. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used.[5]
Table 1: IC50 Values of Common De-tanning Agents against Mushroom Tyrosinase
| De-tanning Agent | IC50 (µM) | Inhibition Mechanism | Reference |
| Kojic Acid | 23.12 ± 1.26 | Non-competitive | [8] |
| Arbutin | >1000 | Competitive | [5] |
| Hydroquinone | - | Competitive | [9] |
| Thiamidol | 108 | - | [5] |
| Compound T1 | 11.56 ± 0.98 | Non-competitive | [8] |
| Compound T5 | 18.36 ± 0.82 | Non-competitive | [8] |
Table 2: IC50 Values of Selected Compounds against Human Tyrosinase
| Compound | Dopa Oxidase Activity IC50 (µM) | Reference |
| Lipoylcaffeic acid conjugate | 76.2 ± 6.0 | [10] |
| Lipoylcaffeic acid methyl ester | 30.1 ± 1.5 | [10] |
| Thiamidol | 1.1 | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to evaluate the efficacy of de-tanning agents.
Mushroom Tyrosinase Inhibition Assay
This assay is a widely used primary screening method to identify potential tyrosinase inhibitors.
Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone. Dopaquinone is unstable and undergoes a series of reactions to form dopachrome, a colored product that can be quantified spectrophotometrically at approximately 475-510 nm.[3][4] The inhibitory activity of a test compound is determined by measuring the reduction in dopachrome formation.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-tyrosine or L-DOPA (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of the tyrosinase enzyme, substrate, test compounds, and positive control in phosphate buffer.
-
In a 96-well plate, add a specific volume of the test compound solution (or positive control/buffer for controls) to each well.
-
Add the tyrosinase enzyme solution to each well and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).[3]
-
Initiate the enzymatic reaction by adding the substrate solution (L-tyrosine or L-DOPA) to each well.
-
Immediately measure the absorbance of the plate at a specific wavelength (e.g., 510 nm) in kinetic mode for a defined period (e.g., 30-60 minutes).[3]
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay provides a more biologically relevant model to assess the effect of test compounds on melanin production in a cellular context.
Principle: B16F10 murine melanoma cells are capable of producing melanin. The amount of melanin produced by these cells can be quantified after treatment with test compounds. Often, melanogenesis is stimulated with agents like α-melanocyte-stimulating hormone (α-MSH).[11]
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)
-
Test compounds
-
α-MSH (optional, for stimulation)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
6-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and α-MSH if stimulating) for a specific duration (e.g., 72 hours).[6]
-
After incubation, wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the melanin in the cell pellet by adding 1 N NaOH containing 10% DMSO and incubating at an elevated temperature (e.g., 80°C) for 1 hour.[6]
-
Measure the absorbance of the solubilized melanin at a wavelength of approximately 475 nm using a microplate reader.[6]
-
The relative melanin content is typically normalized to the total protein content of the cells to account for any effects on cell proliferation.
Signaling Pathways and Experimental Workflows
The regulation of melanogenesis is a complex process involving multiple signaling pathways. De-tanning agents can exert their effects by modulating these pathways. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for screening de-tanning agents.
Caption: Simplified signaling pathway of melanogenesis and the point of intervention for tyrosinase inhibitors.
Caption: A typical experimental workflow for the screening and evaluation of de-tanning agents.
Conclusion
The development of effective and safe de-tanning agents requires a thorough understanding of their chemical properties and mechanisms of action. This guide has provided an overview of the key concepts, quantitative data, and experimental protocols relevant to the field. The provided signaling pathway and experimental workflow diagrams offer a visual representation of the complex processes involved in melanogenesis and the screening of potential inhibitors. By utilizing the information presented herein, researchers and drug development professionals can advance the design and evaluation of novel de-tanning agents for various dermatological and cosmetic applications.
References
- 1. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 2. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional Effects of N-Carbamylglutamate on Skin-Related Cells: Antioxidant, Anti-Aging, Anti-Melanogenic and Anti-Inflammatory Activities [mdpi.com]
- 7. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Core Active Ingredients in Cosmetic De-pigmenting Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary active ingredients utilized in cosmetic formulations designed for de-pigmentation, commonly referred to as "de-tan" or skin-lightening products. The focus is on the mechanisms of action, quantitative efficacy data, and the experimental protocols used to validate these agents.
Core Active Ingredients and Mechanisms of Action
The primary strategy in de-pigmenting formulations is the modulation of melanin production and distribution within the epidermis. Melanin synthesis, or melanogenesis, is a complex enzymatic cascade primarily regulated by the enzyme tyrosinase.[1] Consequently, many active ingredients function as tyrosinase inhibitors.[2][3] An alternative mechanism involves the inhibition of melanosome transfer from melanocytes to the surrounding keratinocytes.[4]
The most prominent active ingredients in this category include:
-
Alpha-Arbutin: A glycosylated hydroquinone that acts as a competitive inhibitor of tyrosinase, blocking the conversion of L-tyrosine to L-DOPA, a critical step in melanin synthesis.[5][6] It is considered a safer and more stable alternative to hydroquinone.[7]
-
Kojic Acid: A fungal metabolite that inhibits the monophenolase and diphenolase activities of tyrosinase by chelating the copper ions in the enzyme's active site.[8][9][10]
-
Niacinamide (Vitamin B3): Unlike direct tyrosinase inhibitors, niacinamide's primary mechanism is the inhibition of melanosome transfer from melanocytes to keratinocytes.[4][11][12] It does not affect tyrosinase activity directly.[4]
-
Licorice Extract (Glabridin): The principal active component, glabridin, is a potent tyrosinase inhibitor.[13][14] It also possesses significant anti-inflammatory properties, which can help mitigate pigmentation triggered by inflammation.[15]
Quantitative Efficacy Data
The following tables summarize the quantitative data for the discussed active ingredients, providing a basis for comparison of their in vitro and in vivo efficacy.
Table 1: In Vitro Tyrosinase Inhibition
| Active Ingredient | Enzyme Source | IC50 (Concentration for 50% Inhibition) | Inhibition Type |
| Alpha-Arbutin | Mouse Melanoma Tyrosinase | 0.48 mM[16] | Mixed-Type[16] |
| Mushroom Tyrosinase | 8.0 mM (monophenolase), 8.87 mM (diphenolase)[6] | Competitive[6] | |
| Kojic Acid | Mushroom Tyrosinase | 18.09 - 48.62 µM[17] | Competitive/Mixed[8] |
| B16-4A5 Tyrosinase | 57.8 µM[18] | - | |
| Glabridin | Mushroom Tyrosinase | 0.43 µM[1][13] | Non-competitive[13] |
Table 2: In Vitro Melanin Synthesis Inhibition in B16 Melanoma Cells
| Active Ingredient | Concentration | Melanin Content (% of Control) | Notes |
| Alpha-Arbutin | 0.5 mM | 76% | Human melanoma cells (HMV-II). |
| 350 - 700 µM | 81% - 95% | B16F10 cells. | |
| Kojic Acid | 175 - 700 µM | 69% - 94%[19] | B16F10 cells. |
| Niacinamide | - | No direct inhibition of melanogenesis in cultured melanocytes.[11] | Inhibits melanosome transfer by 35-68% in a co-culture model.[11] |
| Licorice Extract | 0.1 mg/ml | 77.0%[4] | Human melanoma MNT-1 cells. |
Table 3: Clinical Efficacy Data
| Active Ingredient | Concentration | Study Duration | Key Results |
| Alpha-Arbutin | 1% | 6 months | Reduced melanin index to 71% of baseline in melasma patients.[20] |
| 2% | 16 weeks | Deemed a better choice than 4% hydroquinone for epidermal melasma in terms of efficacy and safety.[21] | |
| Kojic Acid | 3% | - | Increased skin brightness in 75% of patients, reduced skin contrast in ~83%.[9] |
| 1% (with 0.1% Licorice Extract) | - | Final improvement rate of 20/22 in solar lentigo and 8/8 in chloasma.[22] | |
| Niacinamide | 4% | 8 weeks | Good to excellent improvement in 44% of melasma patients (compared to 55% for 4% Hydroquinone).[23][24] |
| 5% | 4 weeks | Significantly decreased hyperpigmentation and increased skin lightness compared to vehicle.[11] | |
| Licorice Extract | 10% Cream | 4 weeks | Showed the best improvement in skin brightness compared to 20% and 40% concentrations.[12][25] |
Signaling Pathways in Melanogenesis
The production of melanin is governed by a complex signaling cascade, primarily initiated by stimuli such as UV radiation. This leads to the activation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). The diagram below illustrates the core melanogenesis signaling pathway.
Experimental Protocols
The evaluation of de-pigmenting agents relies on a series of standardized in vitro assays. Below are the detailed methodologies for two key experiments.
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of tyrosinase.
Principle: This colorimetric assay measures the ability of a compound to inhibit the tyrosinase-catalyzed oxidation of L-DOPA to dopaquinone, which subsequently forms dopachrome, a colored product. The reduction in color formation is proportional to the inhibitory activity of the compound.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (67 mM, pH 6.8): Prepare and keep at room temperature.
-
Mushroom Tyrosinase Solution (e.g., 100 U/mL): Dissolve mushroom tyrosinase in the phosphate buffer. Keep on ice.
-
L-DOPA Solution (e.g., 0.5 mg/mL): Dissolve L-3,4-dihydroxyphenylalanine in the phosphate buffer. Prepare fresh.
-
Test Compound Solutions: Dissolve the test compound (e.g., Alpha-Arbutin) in an appropriate solvent (e.g., 10% DMSO) to create a stock solution, then prepare serial dilutions in phosphate buffer.
-
Positive Control: Prepare a solution of a known tyrosinase inhibitor, such as Kojic Acid (e.g., 0.75 mM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound dilution, positive control, or buffer (for enzyme control).
-
Add 50 µL of the Mushroom Tyrosinase Solution to all wells.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 492 nm or 510 nm using a microplate reader in kinetic mode, taking readings every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration of the test compound and controls from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Cellular Melanin Content Assay in B16F10 Murine Melanoma Cells
Objective: To quantify the effect of a test compound on melanin production in a cellular model.
Principle: B16F10 melanoma cells are capable of producing melanin, especially when stimulated. The amount of melanin produced by these cells after treatment with a test compound can be extracted and quantified spectrophotometrically.
Methodology:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 6-well plate at a density of approximately 2.5 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of the test compound. A positive control (e.g., Kojic Acid) and an untreated control should be included. For stimulated melanin production, α-MSH (e.g., 0.5 nM) can be added.
-
Incubate the cells for an additional 48-72 hours.
-
-
Melanin Extraction:
-
After incubation, wash the cells twice with cold phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization and pellet them by centrifugation.
-
Dissolve the cell pellets in 1N NaOH (e.g., 100 µL) containing 10% DMSO.
-
Incubate the mixture at a high temperature (e.g., 60-70°C) for 1-2 hours to solubilize the melanin.
-
-
Quantification:
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance of the solubilized melanin at 405 nm or 492 nm using a microplate reader.
-
(Optional but recommended) Normalize the melanin content to the total protein content of the cells. The protein content of the lysate can be determined using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Data Analysis:
-
Calculate the melanin content as a percentage of the untreated control cells.
-
% Melanin Content = (Absorbance_Sample / Absorbance_Control) * 100
-
Evaluate the dose-dependent effect of the test compound on melanin synthesis.
-
Experimental Workflow for Screening De-pigmenting Agents
The discovery and validation of new de-pigmenting agents typically follow a structured workflow, progressing from initial high-throughput screening to more complex biological and clinical assessments.
References
- 1. daneshyari.com [daneshyari.com]
- 2. roshnibotanicals.com [roshnibotanicals.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digilib.itb.ac.id [digilib.itb.ac.id]
- 8. selleckchem.com [selleckchem.com]
- 9. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory mechanisms of glabridin on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liposome preparation of alpha-arbutin: stability and toxicity assessment using mouse B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.com [thieme-connect.com]
- 19. mdpi.com [mdpi.com]
- 20. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iajps.com [iajps.com]
- 22. Clinical Evaluation of a Cream Containing Kojic Acid and Licorice Extract on Hyperpigmentation of the Skin [jstage.jst.go.jp]
- 23. A Double-Blind, Randomized Clinical Trial of Niacinamide 4% versus Hydroquinone 4% in the Treatment of Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpub.net [mdpub.net]
A Technical Guide to the Biological Pathways of Topical De-tanning Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentation, often manifesting as tanning, is a common dermatological concern driven by the overproduction and uneven distribution of melanin. Topical de-tanning compounds offer a non-invasive approach to managing this condition by targeting various stages of the melanogenesis pathway. This technical guide provides an in-depth exploration of the core biological mechanisms of prominent de-tanning agents, including tyrosinase inhibitors, melanosome transfer inhibitors, agents that accelerate cell turnover, and antioxidants. For each class of compounds, this document details the signaling pathways, presents quantitative efficacy data, and outlines the experimental protocols used for their evaluation. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to support the innovation of next-generation dermatological therapies for pigmentation disorders.
Introduction: The Melanogenesis Pathway
Melanin, the primary determinant of skin, hair, and eye color, is produced in specialized organelles called melanosomes within melanocytes.[1][2] This process, known as melanogenesis, is a complex cascade of enzymatic reactions. The key enzyme, tyrosinase, catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5] Dopaquinone is then converted into two main types of melanin: the brown-black eumelanin and the yellow-red pheomelanin.[2][6]
Melanogenesis is stimulated by external factors, most notably ultraviolet (UV) radiation, which triggers a signaling cascade.[1][7] UV exposure induces DNA damage in keratinocytes, leading to the stabilization of the p53 protein.[1] This, in turn, stimulates the production of pro-opiomelanocortin (POMC), which is cleaved to produce alpha-melanocyte-stimulating hormone (α-MSH).[8] α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating the cyclic AMP (cAMP) pathway.[6][9] This leads to the phosphorylation of cAMP response element-binding protein (CREB), which upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[6][9]
Once synthesized, the melanin-filled melanosomes are transferred from the dendrites of melanocytes to the surrounding keratinocytes, where they form a protective cap over the nucleus to shield the DNA from UV damage.[1][10] The overall skin pigmentation is determined by the amount and type of melanin produced and its distribution within the epidermis.[10] Topical de-tanning agents function by intervening at various points in this pathway.
Tyrosinase Inhibitors
The most direct strategy for reducing melanin production is to inhibit the activity of tyrosinase. These compounds often act as competitive or non-competitive inhibitors, or by chelating the copper ions essential for the enzyme's catalytic function.[3][4]
Kojic Acid
Kojic acid is a fungal metabolic product that inhibits tyrosinase by chelating the copper ions in the enzyme's active site, thereby preventing its catalytic activity.[11][12]
| Compound | Assay Type | Target | IC50 / Efficacy | Reference |
| Kojic Acid | Mushroom Tyrosinase | Tyrosinase | 9.8 µM (IC50) | Varies by study |
| 1% Kojic Acid | Clinical Study | Hyperpigmentation | >58% of subjects showed improvement | [12] |
| 3% Kojic Acid | Clinical Study | Post-acne hyperpigmentation | Increased brightness in 75% of patients | [12] |
Table 1: Efficacy of Kojic Acid.
This in vitro assay is a standard method for screening potential tyrosinase inhibitors.
-
Reagents and Preparation:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus).
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate.
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
Test compound (Kojic Acid) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
-
Procedure:
-
Pipette 20 µL of various concentrations of the test compound solution into the wells of the 96-well plate.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Melanosome Transfer Inhibitors
Another critical step in skin pigmentation is the transfer of melanosomes from melanocytes to keratinocytes. Inhibiting this process can lead to a lighter skin phenotype without directly affecting melanin synthesis.
Niacinamide (Vitamin B3)
Niacinamide does not inhibit tyrosinase activity or melanocyte proliferation.[13] Instead, its primary mechanism is the inhibition of melanosome transfer from melanocytes to the surrounding keratinocytes.[13][14] Studies suggest it achieves this by down-regulating the expression of key proteins involved in the transfer process.
| Compound | Assay Type | Efficacy | Reference |
| Niacinamide | Keratinocyte/Melanocyte Co-culture | 35-68% inhibition of melanosome transfer | [13][14] |
| 5% Niacinamide | Clinical Study (8 weeks) | Significant reduction in hyperpigmentation | [14] |
| 2% Niacinamide + Sunscreen | Clinical Study (4 weeks) | Significant increase in skin lightness vs. vehicle | [13] |
Table 2: Efficacy of Niacinamide.
This model mimics the in vivo environment to study the transfer of melanosomes.
-
Cell Culture:
-
Culture human epidermal melanocytes and human epidermal keratinocytes separately under standard conditions.
-
Establish a co-culture by seeding keratinocytes in a culture dish and, after they reach a certain confluency, adding melanocytes.
-
-
Treatment:
-
Treat the co-cultures with various concentrations of Niacinamide for a specified period (e.g., 72 hours). A vehicle control (e.g., media with DMSO) is run in parallel.
-
-
Quantification of Melanosome Transfer:
-
Method A: Fluorescence Microscopy: Label melanosomes with a fluorescent marker (e.g., by transfecting melanocytes with a fluorescently-tagged melanosomal protein) before co-culture. After treatment, fix the cells and visualize them using a fluorescence microscope. Quantify the amount of fluorescence within keratinocytes.
-
Method B: Melanin Assay in Keratinocytes: After the treatment period, selectively harvest the keratinocytes. This can be done by methods such as differential trypsinization. Lyse the harvested keratinocytes and measure the melanin content spectrophotometrically (as described below in Section 4.2.2).
-
-
Data Analysis:
-
Compare the melanin content or fluorescence intensity in keratinocytes from niacinamide-treated co-cultures to that of the vehicle-treated controls.
-
Calculate the percentage inhibition of melanosome transfer.
-
Agents Promoting Desquamation and Cell Turnover
These compounds do not primarily inhibit melanin production but accelerate the shedding of existing melanin-laden keratinocytes from the stratum corneum, leading to a more even skin tone.
Alpha-Hydroxy Acids (AHAs)
AHAs, such as glycolic acid, are organic acids that act as chemical exfoliants.[15][16] They work by decreasing corneocyte cohesion at the lower levels of the stratum corneum, promoting desquamation and accelerating the turnover of epidermal cells.[17][18] This rapid shedding helps to remove pigmented cells more quickly.[17]
Retinoids
Retinoids (e.g., tretinoin) are derivatives of Vitamin A that bind to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[19] This binding modulates gene transcription, leading to several effects that reduce hyperpigmentation:
-
Increased Epidermal Turnover: They accelerate the shedding of pigmented keratinocytes.[20][21][22]
-
Inhibition of Tyrosinase: They can block the transcription of the tyrosinase gene.[19][21]
-
Dispersion of Melanin: They aid in the dispersion of melanin granules within keratinocytes.[19]
This assay is used to quantify the total melanin production in cultured cells, often B16F10 mouse melanoma cells, which are robust melanin producers.
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound (e.g., a retinoid) at various concentrations for a set period (typically 48-72 hours). Include a positive control (e.g., kojic acid) and a vehicle control. It is common to co-stimulate melanogenesis with α-MSH.
-
-
Cell Lysis and Melanin Solubilization:
-
After incubation, wash the cells with Phosphate-Buffered Saline (PBS).
-
Harvest the cells by trypsinization and pellet them by centrifugation. The color of the pellet provides a qualitative assessment of melanin content.[23]
-
Lyse the cell pellet by adding a solution of 1 N NaOH containing 10% DMSO.[24]
-
Heat the lysate at a high temperature (e.g., 80°C) for 1-2 hours to completely solubilize the melanin granules.[24]
-
-
Quantification:
-
Centrifuge the lysate to pellet any remaining debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at approximately 475 nm using a microplate reader.[24]
-
Normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford from a parallel set of cell lysates) to account for any effects of the compound on cell proliferation.
-
-
Analysis:
-
Calculate the percentage of melanin inhibition relative to the vehicle-treated control.
-
Antioxidants
Oxidative stress from UV radiation and other environmental factors is a known trigger for melanogenesis.[25] Antioxidants can mitigate hyperpigmentation through several mechanisms.
Vitamin C (Ascorbic Acid)
Vitamin C is a potent antioxidant that influences pigmentation in multiple ways:
-
Tyrosinase Interaction: It interacts with copper ions at the tyrosinase active site, inhibiting the enzyme's activity.[26]
-
Reduction of Dopaquinone: It can reduce dopaquinone back to L-DOPA, preventing it from being used for melanin synthesis.[26]
-
Antioxidant Effect: It neutralizes free radicals generated by UV exposure, reducing one of the initial triggers for melanogenesis.[26][27]
| Compound | Assay Type | Efficacy | Reference |
| Vitamin C | Clinical Study (combination therapy) | Synergistic improvement in melasma when combined with peels or lasers | [28] |
| Magnesium Ascorbyl Phosphate (5%) | Clinical Study (with 20% TCA peel) | Significant reduction in MASI score compared to peel alone | [28] |
Table 3: Efficacy of Vitamin C and its derivatives.
Conclusion and Future Directions
Topical de-tanning compounds employ a diverse array of biological strategies to manage hyperpigmentation. The primary mechanisms involve direct inhibition of the key enzyme tyrosinase, interruption of melanosome transfer to keratinocytes, acceleration of cell turnover to shed pigmented cells, and mitigation of oxidative stress triggers. A comprehensive understanding of these pathways is paramount for the development of novel and more effective therapies.
Future research is directed towards identifying compounds with higher specificity and lower potential for irritation. Combination therapies that target multiple pathways simultaneously—for example, pairing a tyrosinase inhibitor with a melanosome transfer inhibitor or an exfoliant—hold significant promise for synergistic effects and improved clinical outcomes. Furthermore, the development of advanced delivery systems to enhance the penetration and bioavailability of these active compounds remains a critical area of focus for drug development professionals in dermatology.
References
- 1. news-medical.net [news-medical.net]
- 2. uk.typology.com [uk.typology.com]
- 3. Understanding Tyrosinase Inhibitors [614beauty.com]
- 4. What are TYR inhibitors and how do they work? [synapse.patsnap.com]
- 5. biofor.co.il [biofor.co.il]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Topical Solution to the Sunless Tanning Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reneo-cosmetics.com [reneo-cosmetics.com]
- 11. jcadonline.com [jcadonline.com]
- 12. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of niacinamide on reducing cutaneous pigmentation and suppression of melanosome transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. marmurmedical.com [marmurmedical.com]
- 16. Alpha hydroxy acid (AHA): Types, benefits, and how to use [medicalnewstoday.com]
- 17. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topical Retinoids for Pigmented Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 20. Retinoid therapy of pigmentary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ensoulclinic.com [ensoulclinic.com]
- 23. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The potential role of antioxidants in mitigating skin hyperpigmentation resulting from ultraviolet and visible light-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pers-skincare.com [pers-skincare.com]
- 27. skintegrativesolutions.com [skintegrativesolutions.com]
- 28. Role of Antioxidants in Melasma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of Tannins and Tantalum Nitride
Introduction
The acronym "DTAN" does not correspond to a recognized standard in scientific literature. However, based on phonetic similarity and common areas of scientific investigation, this guide explores the spectroscopic analysis of two distinct possibilities: Tannins , a class of polyphenolic biomolecules, and Tantalum Nitride (TaN) , a ceramic material used in microelectronics. This document provides a detailed technical overview for researchers, scientists, and drug development professionals, focusing on the spectroscopic techniques used to characterize these substances.
Part 1: Spectroscopic Analysis of Tannins
Tannins are a diverse group of naturally occurring polyphenolic compounds found in many plants. They are broadly classified into two groups: hydrolyzable tannins and condensed tannins (proanthocyanidins). Their analysis is crucial in various fields, including food science, pharmacology, and materials science.
Spectroscopic Methods for Tannin Analysis
Several spectroscopic techniques are employed to elucidate the structure, quantify the concentration, and characterize the properties of tannins. These include UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
1.1.1 UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used method for the quantitative analysis of total tannins. The technique relies on the absorption of ultraviolet and visible light by the phenolic groups in tannins.
-
Experimental Protocol: Determination of Total Tannin Content
-
Sample Preparation: Extract tannins from the plant material using a suitable solvent (e.g., 50% acetone).
-
Reagent Preparation: Prepare a Folin-Ciocalteu reagent and a standard solution of a known tannin, such as tannic acid.
-
Calibration Curve: Create a calibration curve by measuring the absorbance of a series of standard tannin solutions of known concentrations at a specific wavelength (typically around 280 nm).[1][2]
-
Sample Analysis: React the tannin extract with the Folin-Ciocalteu reagent and measure the absorbance of the resulting solution at the same wavelength used for the calibration curve.
-
Quantification: Determine the tannin concentration in the sample by comparing its absorbance to the calibration curve.[1]
-
1.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for the qualitative analysis of tannins, providing information about their functional groups and overall chemical structure. It can be used to differentiate between different classes and subclasses of tannins.[3]
-
Experimental Protocol: FTIR Analysis of Tannins
-
Sample Preparation: The tannin sample can be analyzed as a solid extract. For transmission spectroscopy, the sample is typically mixed with potassium bromide (KBr) to form a pellet.[4]
-
Data Acquisition: Acquire the FTIR spectrum using a spectrometer in the mid-infrared range (typically 4000 to 400 cm⁻¹).[4]
-
Spectral Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to specific functional groups present in tannins.
-
Table 1: Characteristic FTIR Absorption Bands of Tannins [4][5]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3550–3100 | O-H stretching vibrations of phenolic groups |
| 2970–2929 | C-H stretching of methyl groups |
| 1750-1700 | C=O stretching of galloyl groups |
| 1620–1600 | Aromatic C=C stretching |
| 1500–950 | Fingerprint region for tannins |
| 1285 | Characteristic of flavonoid-based tannins |
1.1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR and ³¹P NMR, provides detailed structural information about tannins, including the identification of monomeric units, the degree of polymerization, and the nature of interflavanoid linkages.
-
Experimental Protocol: ¹³C NMR Analysis of Condensed Tannins
-
Sample Preparation: Dissolve the purified tannin sample in a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a high-resolution NMR spectrometer.
-
Spectral Analysis: Assign the signals in the spectrum to specific carbon atoms in the tannin structure based on published data.
-
Table 2: Typical ¹³C NMR Chemical Shifts for Condensed Tannins [6][7]
| Chemical Shift (ppm) | Assignment |
| 146 | Prodelphinidin (PD) units |
| 145 | Procyanidin (PC) units (C3', C4') |
| 120 | Procyanidin (PC) units (C6') |
| 116 | Procyanidin (PC) units (C2', C5') |
| 83 | 2,3-trans stereoisomers |
| 76 | 2,3-cis stereoisomers |
| 30-90 | Signals of C2, C3, and C4 in flavan-3-ol units |
Visualization of Tannin Analysis Workflow
References
- 1. eurofins.in [eurofins.in]
- 2. A Review of Tannin Determination Methods Using Spectro-photometric Detection in Red Wines and Their Ability to Predict Astringency [scielo.org.za]
- 3. application-of-fourier-transform-infrared-ftir-spectroscopy-in-the-characterization-of-tannins - Ask this paper | Bohrium [bohrium.com]
- 4. scielo.br [scielo.br]
- 5. rjpbcs.com [rjpbcs.com]
- 6. HPLC, NMR and MALDI-TOF MS Analysis of Condensed Tannins from Lithocarpus glaber Leaves with Potent Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Molecular Architecture of Depigmentation: A Technical Guide to Common Skin De-Tanning Agents
Abstract: The pursuit of skin lightening and the correction of hyperpigmentary disorders have driven significant research into the molecular mechanisms of melanogenesis and the agents that can modulate it. This technical guide provides an in-depth examination of the molecular structures, mechanisms of action, and efficacy of common skin de-tanning agents. Aimed at researchers, scientists, and drug development professionals, this document details the core signaling pathways involved in melanin synthesis and presents standardized experimental protocols for evaluating the potency of depigmenting compounds. Quantitative data is systematically tabulated for comparative analysis, and key biological and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying science.
Introduction to Melanogenesis
Melanin, the primary determinant of skin, hair, and eye color, is synthesized within specialized organelles called melanosomes in melanocytes.[1][2] This process, known as melanogenesis, is a complex cascade of enzymatic reactions initiated and regulated by the enzyme tyrosinase.[2][3] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[4] Following these initial steps, a series of further reactions, involving enzymes like Tyrosinase-Related Protein 1 (TRP-1) and Tyrosinase-Related Protein 2 (TRP-2), leads to the formation of two main types of melanin: the brown-black eumelanin and the red-yellow pheomelanin.[2]
The regulation of melanogenesis is governed by intricate signaling pathways. Extrinsic factors like ultraviolet (UV) radiation and intrinsic factors such as hormones and inflammatory mediators can stimulate melanin production.[1][2] A key signaling cascade involves the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes.[1][5] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[6] Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, which drives the transcription of tyrosinase, TRP-1, and TRP-2.[1][2][6] Skin de-tanning agents primarily function by interfering with this pathway, most commonly by inhibiting the activity of tyrosinase.
Molecular Structures and Mechanisms of Action
The most widely utilized de-tanning agents are tyrosinase inhibitors. Their efficacy is intrinsically linked to their molecular structure, which allows them to interact with the active site of the enzyme or otherwise disrupt the melanin synthesis pathway.
Hydroquinone
Hydroquinone (Benzene-1,4-diol) has long been considered a benchmark for treating hyperpigmentation.[7] Its structure features two hydroxyl groups on a benzene ring.
Mechanism of Action: Hydroquinone exerts its depigmenting effect through several mechanisms. It acts as a competitive inhibitor of tyrosinase, competing with the natural substrate L-tyrosine.[7] Furthermore, the oxidation of hydroquinone within melanocytes generates reactive oxygen species (ROS) and quinones, which are cytotoxic to melanocytes, leading to the destruction of pigment-producing cells.[7] It can also interfere with the structure and function of melanosomes.[8]
Arbutin (Hydroquinone β-D-glucopyranoside)
Arbutin is a naturally occurring glycoside of hydroquinone, found in plants like bearberry.[3][9] It exists in two anomeric forms, α-arbutin and β-arbutin.[4] The presence of the glucose moiety makes it more stable and less cytotoxic than hydroquinone.[10]
Mechanism of Action: Arbutin acts as a competitive inhibitor of tyrosinase without affecting the viability of melanocytes.[9] It serves as an alternative substrate for the enzyme, thereby reducing the rate of L-DOPA formation.[9] Studies have shown that α-arbutin has a significantly more potent inhibitory effect on human tyrosinase than the naturally occurring β-arbutin.[11][12]
Kojic Acid
Kojic Acid is a metabolite produced by several species of fungi, such as Aspergillus and Penicillium.[9] Its structure features a pyrone ring with hydroxyl and hydroxymethyl substituents.
Mechanism of Action: Kojic acid's primary mechanism is the potent inhibition of tyrosinase activity. It achieves this by chelating the copper ions (Cu²⁺) present in the active site of the enzyme, which are essential for its catalytic function.[9] It also possesses antioxidant properties, which can help prevent the conversion of intermediate compounds in the melanin pathway.[9]
Azelaic Acid
Azelaic acid is a naturally occurring dicarboxylic acid synthesized by the fungus Pityrosporum ovale.[9]
Mechanism of Action: Azelaic acid is a weak, competitive inhibitor of tyrosinase.[7][9] Its depigmenting effect is more pronounced on hyperactive melanocytes and shows minimal impact on normally functioning pigment cells. It also has an anti-proliferative and cytotoxic effect on abnormal melanocytes by inhibiting mitochondrial enzymes and DNA synthesis.[7][9]
Vitamin C (L-Ascorbic Acid)
L-Ascorbic Acid is a well-known antioxidant and an essential nutrient.
Mechanism of Action: Vitamin C interacts with the melanin synthesis pathway at several points. It can reduce dopaquinone back to L-DOPA, preventing the formation of melanin.[4] It also acts as an antioxidant, scavenging free radicals that can stimulate melanogenesis. While not a direct tyrosinase inhibitor in the classical sense, its ability to interrupt the oxidative steps in melanin formation makes it an effective lightening agent.
Table 1: Molecular Structures of Common De-tanning Agents
| Agent | Molecular Structure |
| Hydroquinone | |
| α-Arbutin | |
| Kojic Acid | |
| Azelaic Acid | |
| L-Ascorbic Acid |
Quantitative Efficacy Data
The efficacy of de-tanning agents is typically quantified by their ability to inhibit tyrosinase activity (expressed as IC50, the concentration required for 50% inhibition) and to reduce melanin content in cell-based assays.
Table 2: Comparative Efficacy of De-tanning Agents
| Agent | Tyrosinase Inhibition IC50 (Mushroom) | Tyrosinase Inhibition IC50 (Human) | Melanin Content Reduction (in B16F10 cells) | Reference |
| Hydroquinone | Variable, often used as a standard | 4% concentration shows significant lightening | Potent reduction, but associated with cytotoxicity | [7][13] |
| α-Arbutin | More potent than β-arbutin | 2.0 mM | 5% concentration shows significant reduction | [11][13] |
| β-Arbutin | Weaker than α-arbutin | >30 mM | Less effective than α-arbutin | [11] |
| Kojic Acid | Potent inhibitor, often used as a positive control | Effective inhibitor | Dose-dependent reduction | [9][14] |
| Azelaic Acid | Weak competitive inhibitor | 20% concentration effective in reducing melasma | Reduces pigmentation in hyperactive melanocytes | [7][13] |
| Vitamin C | Acts via reduction, not direct inhibition | Effective in stable forms (e.g., MAP) | Reduces melanin synthesis by interrupting oxidation | [7] |
Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., enzyme source, substrate concentration, pH).
Core Signaling Pathways in Melanogenesis
The primary regulatory pathway for melanogenesis is the cAMP/PKA/CREB/MITF axis, which is the main target for many depigmenting strategies. The diagram below illustrates this central pathway and indicates the points of intervention for tyrosinase inhibitors.
Caption: Core signaling pathway of melanogenesis initiated by α-MSH.
Experimental Protocols
Standardized assays are crucial for the quantitative evaluation and comparison of de-tanning agents. The following sections detail the methodologies for key experiments.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a common primary screening method to assess the direct inhibitory effect of a compound on tyrosinase activity using a commercially available enzyme from mushrooms.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase enzyme in the phosphate buffer to a final concentration (e.g., 1500 U/mL).[15] Keep on ice.
-
Prepare a substrate solution of L-tyrosine (e.g., 1.5 mM) or L-DOPA (e.g., 1 mg/mL) in the phosphate buffer.[15][16]
-
Dissolve test compounds and a positive control (e.g., Kojic Acid) in a suitable solvent (e.g., DMSO) to create stock solutions, then prepare serial dilutions.[14]
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound dilution (or solvent for control).[17]
-
Add 20 µL of the mushroom tyrosinase solution.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for 10-15 minutes.[15][18]
-
Initiate the reaction by adding 20 µL of the substrate solution (L-tyrosine or L-DOPA).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 475-492 nm kinetically for 30-60 minutes or at a fixed endpoint.[17][19] The formation of dopachrome results in a brown color.
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage inhibition against the compound concentration to determine the IC50 value.[14]
-
Caption: Workflow for a mushroom tyrosinase inhibition assay.
Melanin Content Assay in B16F10 Cells
This cell-based assay measures the ability of a compound to inhibit melanin production in a reliable cell line, typically murine B16F10 melanoma cells, which are often stimulated to produce melanin with α-MSH.
Protocol:
-
Cell Culture and Treatment:
-
Seed B16F10 melanoma cells in 6-well plates (e.g., 1 x 10⁵ cells/well) and incubate for 24 hours to allow attachment.[20]
-
Replace the medium with fresh medium containing various concentrations of the test compound. A positive control (e.g., arbutin 400 µM) and a stimulant (e.g., α-MSH 100-200 nM) are often included.[16][20]
-
-
Cell Lysis and Melanin Solubilization:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization or scraping and collect the cell pellets by centrifugation (e.g., 13,000 rpm for 5 min).[16]
-
Discard the supernatant. To the cell pellet, add 1 N NaOH containing 10% DMSO.[16][20][22]
-
Incubate at an elevated temperature (e.g., 60-80°C) for 1-2 hours to completely solubilize the melanin.[16][21]
-
-
Data Acquisition and Analysis:
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance of the solubilized melanin at 405-475 nm using a microplate reader.[16][21]
-
The melanin content can be normalized to the total protein content of the cells (determined from a parallel plate or by using the supernatant before melanin solubilization) to account for any effects on cell proliferation.
-
Calculate the percentage of melanin content relative to the stimulated control group.
-
Caption: Workflow for a cell-based melanin content assay.
Cell Viability Assay (MTT Assay)
It is critical to ensure that the observed reduction in melanin is not simply a result of cytotoxicity. The MTT assay is a standard colorimetric assay to assess cell viability.
Protocol:
-
Cell Seeding and Treatment:
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10-20 µL of MTT solution (e.g., 0.5 mg/mL) to each well.[16]
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT solution.
-
Add 100-150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the untreated control. A significant decrease in viability indicates that the compound is cytotoxic at that concentration.
-
Conclusion
The development of effective and safe skin de-tanning agents requires a thorough understanding of the molecular pathways of melanogenesis and the specific mechanisms of inhibitory compounds. Agents such as hydroquinone, arbutin, kojic acid, and azelaic acid primarily achieve their effects by inhibiting tyrosinase, the rate-limiting enzyme in melanin production. This guide has provided a detailed overview of their molecular structures, mechanisms, and the standardized experimental protocols essential for their evaluation. The continued exploration of these pathways and the development of novel, highly specific inhibitors hold the promise of safer and more potent solutions for managing skin hyperpigmentation. The use of robust, reproducible assays and a clear understanding of the underlying signaling networks are paramount for advancing research and development in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcadonline.com [jcadonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. brieflands.com [brieflands.com]
- 13. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 15. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 18. content.abcam.com [content.abcam.com]
- 19. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 20. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
In-Vitro Efficacy of Novel Bioactive Compounds: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a compound specifically named "DTAN" did not yield publicly available in-vitro studies. The following guide provides a comprehensive framework and illustrative examples based on established methodologies for evaluating the in-vitro efficacy of novel compounds. This document is intended to serve as a template for presenting such data clearly and effectively.
Quantitative Data Summary
The effective presentation of quantitative data is crucial for the assessment and comparison of a compound's in-vitro efficacy. Data should be organized logically in tables to highlight key findings.
Table 1: Cytotoxicity Profile of Compound X in Human Cancer Cell Lines
This table summarizes the cytotoxic effects of a hypothetical "Compound X" against various human cancer cell lines after 48 hours of exposure, as determined by an MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 35.7 ± 3.4 |
Table 2: Kinase Inhibitory Activity of Compound X
This table presents the in-vitro inhibitory activity of Compound X against a panel of protein kinases relevant to cancer signaling pathways. The IC50 values were determined using a luminescence-based kinase assay.
| Kinase Target | IC50 (nM) |
| EGFR | 85 ± 7.2 |
| VEGFR2 | 150 ± 12.5 |
| BRAF | 45 ± 4.1 |
| MEK1 | 210 ± 18.9 |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings.[1]
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure used to determine the cytotoxic effects of a test compound on cultured cell lines.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound is serially diluted in culture medium to achieve a range of concentrations. The old medium is removed from the wells and replaced with the medium containing the various concentrations of the compound. A control group receives medium with the vehicle (e.g., DMSO) at a concentration equivalent to the highest concentration used for the test compound.[2]
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This protocol is used to detect specific proteins in a cell lysate, providing insights into the compound's effect on protein expression and signaling pathways.
-
Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Visualizations: Pathways and Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding.
Hypothetical Signaling Pathway Affected by Compound X
The following diagram illustrates a hypothetical signaling pathway that is inhibited by Compound X, leading to a decrease in cell proliferation. Many natural compounds are known to modulate signaling pathways.[3][4]
Figure 1: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by Compound X.
Experimental Workflow for In-Vitro Efficacy Screening
This diagram outlines the general workflow for screening the in-vitro efficacy of a novel compound.
Figure 2: General workflow for the in-vitro screening of a novel bioactive compound.
References
- 1. Categories of Scientific Evidence—In Vitro Data - Dietary Supplements - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Convergence of Nature and Nanoscience: A Technical Guide to Herbal Extracts in Advanced Dermal Anti-Tanning (DTAN) Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentation and tanning are significant dermatological concerns driven by excess melanin production. Traditional remedies have long utilized herbal extracts for their skin-lightening properties. Modern dermatological and pharmaceutical sciences are now focusing on enhancing the efficacy of these botanical actives through advanced drug delivery systems. This technical guide explores the pivotal role of herbal extracts in the formulation of sophisticated De-Tanning (DTAN) solutions. It delves into the molecular mechanisms of action of key herbal extracts, focusing on their interaction with critical signaling pathways that regulate melanogenesis. Furthermore, this paper provides a comprehensive overview of advanced formulation strategies, such as nanoemulsions and liposomes, which are designed to overcome the inherent bioavailability and stability challenges of herbal compounds. Detailed experimental protocols for the preparation and characterization of these advanced formulations are provided, alongside a comparative analysis of their performance based on quantitative data. This guide serves as an in-depth resource for researchers and professionals engaged in the development of next-generation, evidence-based dermatological products for managing skin pigmentation.
Introduction: The Challenge of Hyperpigmentation and the Promise of Herbal Actives
Melanin, the primary determinant of skin color, is synthesized within melanocytes through a process called melanogenesis. While essential for protecting the skin from ultraviolet (UV) radiation, its overproduction leads to hyperpigmentation disorders and tanning. The quest for effective and safe depigmenting agents is a cornerstone of cosmetic and dermatological research. Herbal extracts have emerged as a compelling alternative to synthetic agents due to their multifaceted mechanisms of action and favorable safety profiles.[1]
However, the clinical application of many potent herbal extracts is hampered by limitations such as poor solubility, low stability, and inefficient skin penetration.[2] To surmount these obstacles, formulation science has turned to nanotechnology-based drug delivery systems. This guide will focus on the integration of specific herbal extracts into advanced this compound formulations, elucidating their biochemical interactions and the formulation technologies that unlock their full therapeutic potential.
Herbal Extracts in this compound Formulations: Mechanisms of Action
Several herbal extracts have demonstrated significant efficacy in modulating melanogenesis. Their primary mechanisms of action revolve around the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, and the modulation of key signaling pathways that control the expression of melanogenic proteins.
Key Herbal Extracts and their Bioactive Compounds
A variety of plants offer potent bioactive compounds for de-tanning applications:
-
Licorice (Glycyrrhiza glabra): The principal active component, glabridin, is a potent tyrosinase inhibitor.[3] It also exhibits anti-inflammatory properties, which can mitigate UV-induced pigmentation.
-
Aloe Vera (Aloe barbadensis): Aloin, a key constituent, has been shown to inhibit tyrosinase activity, contributing to its skin-lightening effects.[3]
-
Green Tea (Camellia sinensis): Rich in polyphenols, particularly epigallocatechin gallate (EGCG), green tea extract possesses strong antioxidant and anti-inflammatory properties, and it can inhibit tyrosinase.[3]
-
Bearberry (Arctostaphylos uva-ursi): This plant is a natural source of arbutin, a hydroquinone derivative that acts as a competitive inhibitor of tyrosinase.[3]
-
Mulberry (Morus alba): Derivatives from its root bark have been found to inhibit the dopa oxidase activity of tyrosinase.[3]
Inhibition of Tyrosinase
The most direct mechanism by which these herbal extracts exert their de-tanning effect is through the inhibition of tyrosinase. This inhibition can be competitive or non-competitive, effectively reducing the conversion of L-tyrosine to L-DOPA and subsequently to melanin. The inhibitory concentration (IC50) is a key metric for comparing the potency of different extracts.
Modulation of Melanogenesis Signaling Pathways
Beyond direct enzyme inhibition, the bioactive compounds in these extracts influence the intricate signaling cascades that regulate melanin production at the genetic level. The primary target is the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Three key pathways are involved:
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway plays a crucial role. Activation of ERK leads to the phosphorylation and subsequent degradation of MITF, thereby downregulating melanogenesis.[4]
-
cAMP/PKA Pathway: The Cyclic Adenosine Monophosphate/Protein Kinase A pathway is a primary stimulator of melanogenesis. Hormonal signals (like α-MSH) elevate cAMP levels, activating PKA, which in turn phosphorylates and activates the CREB transcription factor. Activated CREB promotes the transcription of MITF.[5][6] Herbal extracts can interfere with this pathway, reducing MITF expression.
-
Wnt/β-catenin Pathway: This pathway is also involved in melanocyte development and melanogenesis. Activation of the Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, which can promote MITF transcription.[7][8]
Advanced Formulation Strategies for Herbal this compound Products
To enhance the delivery and efficacy of herbal extracts, advanced formulations like nanoemulsions and liposomes are employed. These systems can improve the solubility of hydrophobic compounds, protect them from degradation, and facilitate their penetration through the stratum corneum.
Nanoemulsions
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area, which can enhance the transdermal delivery of encapsulated herbal extracts.[9][10]
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic compounds. Their lipidic nature facilitates fusion with skin cells, thereby improving the penetration of the active ingredients.[11]
Quantitative Data on Herbal Extract Formulations
The following tables summarize key quantitative data from studies on herbal extracts and their advanced formulations for dermatological applications.
Table 1: Tyrosinase Inhibitory Activity of Selected Herbal Extracts
| Herbal Extract/Compound | IC50 Value (µg/mL) | Source(s) |
| Artocarpus altilis (Bark) | 27.47 ± 0.45 | [12] |
| Artocarpus nobilis (Bark) | 53.23 ± 2.65 | [12] |
| Eleocarpus serratus (Bark) | 27.27 ± 2.74 (Elastase) | [12] |
| Curcuma aromatica (Rhizomes) | 252.7 ± 6.8 (Elastase) | [12] |
| Hypericum laricifolium | 120.9 | [3] |
| Taraxacum officinale | 280.1 | [3] |
| Miconia vulcanica | 290.4 | [3] |
| Kojic Acid (Reference) | 26.51 | [13] |
| Arbutin (Reference) | 42.0 | [3] |
Table 2: Characterization of Herbal Extract-Loaded Nanoformulations
| Formulation | Active Ingredient | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Source(s) |
| Green Tea SLN | EGCG | 155.6 ± 10.04 | 0.409 ± 0.05 | 81.12 ± 0.44 | [14][15] |
| Licorice Flavonoids ME | Glabridin, etc. | 12.68 ± 0.12 | 0.049 ± 0.005 | 97.28 ± 0.13 | [16] |
| Licorice & Essential Oil NE | Licorice Extract | 160 ± 5 | 0.18 | Not Specified | [17] |
| Aloe Vera Liposomes | Aloe vera Gel Extract | < 200 | Not Specified | Good trapping efficiency up to 0.5 wt% | [11] |
SLN: Solid Lipid Nanoparticles; ME: Microemulsion; NE: Nanoemulsion
Table 3: Ex Vivo Skin Permeation of Herbal Extract Formulations
| Formulation | Active Ingredient | Permeation Flux (µg/cm²/h) | Cumulative Permeation (µg/cm²) | Source(s) |
| Green Tea SLN Cream | EGCG | 1.965 ± 0.025 | 13.006 ± 0.152 (at 12h) | [14][15] |
| Green Tea Cream (Control) | EGCG | 0.261 ± 0.005 | 4.100 ± 0.054 (at 12h) | [14] |
| Licorice Flavonoids ME | Licorice Flavonoids | Not Specified | 644.95 ± 6.73 | [16] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in melanogenesis and a general workflow for the development and evaluation of herbal nanoformulations.
Signaling Pathways in Melanogenesis
Caption: Key signaling pathways regulating melanogenesis and points of intervention for herbal extracts.
Experimental Workflow for Herbal Nanoformulation Development
Caption: General workflow for the development and evaluation of herbal nanoformulations for this compound applications.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of herbal this compound formulations.
Preparation of Herbal Extract-Loaded Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion containing a lipophilic herbal extract.
Materials:
-
Lipophilic herbal extract (e.g., standardized Licorice extract)
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P)
-
Aqueous phase (deionized water)
Procedure:
-
Phase Preparation:
-
Dissolve the accurately weighed herbal extract in the oil phase with gentle heating and stirring to form the oil phase.
-
In a separate vessel, mix the surfactant and co-surfactant.
-
Add the oil phase to the surfactant/co-surfactant mixture and stir until a clear, homogenous solution is obtained.
-
-
Emulsification:
-
Slowly titrate the aqueous phase into the oil/surfactant mixture under constant, high-speed homogenization (e.g., 10,000 rpm for 15 minutes).
-
Subject the resulting coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
-
Characterization:
-
Determine the mean droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Assess the morphology using Transmission Electron Microscopy (TEM).
-
Preparation of Herbal Extract-Loaded Liposomes
Objective: To encapsulate a hydrophilic or lipophilic herbal extract into liposomes.
Materials:
-
Herbal extract (hydrophilic or lipophilic)
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure (Thin-Film Hydration Method):
-
Film Formation:
-
Dissolve the phospholipids, cholesterol, and the lipophilic herbal extract (if applicable) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic extract, if applicable) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Remove the unencapsulated extract by centrifugation or dialysis.
-
Quantification of Encapsulation Efficiency (EE)
Objective: To determine the percentage of the herbal extract successfully encapsulated within the nanocarrier.
Procedure (using HPLC):
-
Separation of Free Drug: Separate the unencapsulated ("free") herbal extract from the nanoformulation by ultracentrifugation or size exclusion chromatography.
-
Quantification of Free Drug: Quantify the amount of the active compound in the supernatant/eluate using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Quantification of Total Drug: Disrupt a known amount of the nanoformulation using a suitable solvent (e.g., methanol) to release the encapsulated drug. Quantify the total amount of the active compound using HPLC.
-
Calculation: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Ex Vivo Skin Permeation Study
Objective: To evaluate the rate and extent of herbal extract permeation through the skin from a formulation.
Apparatus: Franz diffusion cell
Membrane: Excised human or animal (e.g., rat, porcine) skin
Procedure:
-
Membrane Preparation: Excise the full-thickness skin and remove subcutaneous fat. Equilibrate the skin in a suitable buffer.
-
Cell Setup: Mount the skin on the Franz diffusion cell between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., PBS with a solubilizing agent) and maintain at 32°C ± 1°C with constant stirring.
-
Sample Application: Apply a known quantity of the herbal formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh medium to maintain sink conditions.
-
Analysis: Analyze the concentration of the active compound in the collected samples using HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot against time. The slope of the linear portion of this plot represents the steady-state flux (Jss).
Stability Testing of Herbal Formulations
Objective: To assess the physical and chemical stability of the herbal formulation over time under various storage conditions.
Protocol:
-
Storage Conditions: Store the formulation in its final packaging at different conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Time Points: Evaluate the formulation at specified time points (e.g., 0, 1, 3, and 6 months).
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, and phase separation. For nanoformulations, monitor particle size and PDI.
-
Chemical: Quantify the concentration of the active herbal compound(s) using a stability-indicating HPLC method to assess for degradation.
-
-
Acceptance Criteria: Define the acceptable limits for each parameter to determine the shelf-life of the product.
Conclusion and Future Perspectives
The integration of well-characterized herbal extracts into advanced drug delivery systems represents a paradigm shift in the development of this compound formulations. By understanding the molecular mechanisms through which these extracts modulate melanogenesis and by leveraging nanotechnologies like nanoemulsions and liposomes, it is possible to create highly effective and safe dermatological products. The quantitative data clearly demonstrates that these advanced formulations can significantly enhance the skin penetration and bioavailability of herbal actives compared to conventional preparations.
Future research should focus on exploring synergistic combinations of herbal extracts that target multiple points in the melanogenesis pathway. Further optimization of nanocarrier systems to achieve targeted delivery to melanocytes could further enhance efficacy and minimize potential off-target effects. As the demand for natural and scientifically validated skincare solutions grows, the principles and methodologies outlined in this guide will be instrumental in driving innovation in the field of dermatological science and drug development.
References
- 1. Liposomal Aloe vera trans-emulgel drug delivery of naproxen and nimesulide: A study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. mdpi.com [mdpi.com]
- 4. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin signaling pathway activates melanocyte stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. res.cmb.ac.lk [res.cmb.ac.lk]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Development of Licorice Flavonoids Loaded Microemulsion for Transdermal Delivery Using CCD-Optimal Experimental Approach: Formulation Development and Characterization [frontiersin.org]
- 17. CN111671812A - A kind of licorice extract and essential oil composite nanoemulsion preparation and preparation method - Google Patents [patents.google.com]
Initial Safety and Toxicity Screening of Novel DTAN Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a rigorous evaluation of its safety and toxicity profile. Early-stage screening is paramount to identify and mitigate potential liabilities, thereby de-risking further development and ensuring that only the most promising candidates advance. This guide provides a comprehensive overview of the core assays and methodologies for the initial safety and toxicity screening of a novel class of small molecules, herein referred to as DTAN compounds.
The primary objectives of this initial screening cascade are to assess the cytotoxic potential of this compound compounds, evaluate their capacity to induce genetic damage, understand their preliminary in vivo acute toxicity, and characterize their fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] The data generated from these studies are crucial for establishing a preliminary therapeutic window and guiding lead optimization efforts.
This document outlines detailed experimental protocols, provides standardized templates for data presentation, and includes visual workflows to illustrate the screening process.
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental to early-stage drug discovery, offering a rapid and cost-effective means to evaluate the potential of a compound to cause cell death.[3][4] These assays are typically performed on a panel of cell lines, including both cancerous and non-cancerous human cells, to determine the concentration at which a compound exhibits significant toxicity and to assess for any cell-type-specific effects.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: In Vitro Cytotoxicity
The results of the cytotoxicity assays should be summarized in a clear tabular format to facilitate comparison between different this compound compounds and cell lines.
Table 1: In Vitro Cytotoxicity of this compound Compounds (IC50, µM)
| Compound ID | HepG2 (Liver Carcinoma) | A549 (Lung Carcinoma) | HEK293 (Embryonic Kidney) |
| This compound-01 | 15.2 | 22.5 | > 100 |
| This compound-02 | 5.8 | 8.1 | 45.3 |
| This compound-03 | > 100 | > 100 | > 100 |
| Positive Control (Doxorubicin) | 0.5 | 0.8 | 1.2 |
Data are illustrative. IC50 values represent the mean of three independent experiments.
Genotoxicity Assays
Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can cause damage to DNA and chromosomes.[5][6] Such damage can lead to mutations and potentially cancer. A standard battery of in vitro tests is typically employed at the screening stage.
Experimental Workflow: Initial Genotoxicity Screening
The following diagram illustrates a typical workflow for the initial assessment of genotoxicity.
References
Methodological & Application
Application Note: Quantification of Dihydroxyacetone in Cream Formulations by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Introduction
Dihydroxyacetone (DHA) is the active ingredient in sunless tanning products, reacting with amino acids in the stratum corneum to produce melanoidins, which impart a brown color to the skin.[1] Accurate quantification of DHA in cream formulations is crucial for ensuring product efficacy and safety. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of DHA in cosmetic creams. The method involves a derivatization step to enhance the ultraviolet (UV) absorbance of DHA, allowing for sensitive and selective quantification.
Principle
This method is based on the extraction of Dihydroxyacetone from the cream matrix, followed by derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA). The resulting oxime derivative exhibits a strong chromophore, enabling sensitive UV detection.[2][3][4] The derivatized DHA is then separated from other formulation components on a C18 reversed-phase column and quantified using an external standard calibration curve.
Experimental Protocols
1. Reagents and Materials
-
Dihydroxyacetone (DHA), analytical standard (≥99%)
-
O-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA)
-
Hydroxyacetone (HA) or Anisole (Internal Standard - IS), HPLC grade[3][4]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q®
-
Sodium Chloride (NaCl), analytical grade
-
Citric Acid, analytical grade
-
Sodium Citrate, analytical grade
-
Cream placebo (a cream base without DHA)
-
Commercial self-tanning cream samples
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water. A common starting point is a 75:25 (v/v) mixture of Acetonitrile:Water.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 262 nm[3]
3. Preparation of Solutions
-
Citrate Buffer (pH 4.0): Prepare by dissolving appropriate amounts of citric acid and sodium citrate in water.
-
Saturated NaCl Solution: Add NaCl to water with stirring until no more salt dissolves.
-
PFBHA Solution (10 mg/mL): Dissolve PFBHA in water.
-
DHA Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve DHA in water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the chosen internal standard (Hydroxyacetone or Anisole) in a suitable solvent (e.g., water or acetonitrile).
4. Sample Preparation and Derivatization
-
Accurately weigh approximately 0.5 g of the cream sample into a centrifuge tube.
-
Add a known amount of the Internal Standard solution.
-
Add 5 mL of saturated NaCl solution and vortex for 2 minutes to extract DHA.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer a 1 mL aliquot of the aqueous supernatant to a clean vial.
-
Add 1 mL of citrate buffer (pH 4.0).
-
Add 1 mL of the PFBHA solution.
-
Vortex the mixture and allow it to react at room temperature for at least 5 minutes.[3]
-
Add 2 mL of acetonitrile and vortex to mix.
-
The sample is now ready for HPLC analysis.
5. Calibration Curve Preparation
-
Prepare a series of calibration standards by diluting the DHA standard stock solution with water to achieve concentrations ranging from approximately 10 to 200 µg/mL.
-
Add a constant amount of the Internal Standard solution to each calibration standard.
-
Derivatize each calibration standard following the same procedure as for the cream samples (steps 6-9 in section 4).
-
Inject the derivatized standards into the HPLC system.
-
Construct a calibration curve by plotting the ratio of the peak area of DHA to the peak area of the internal standard against the concentration of DHA.
6. Quantification of DHA in Cream Samples
-
Inject the prepared cream sample solutions into the HPLC system.
-
Record the peak areas for DHA and the internal standard.
-
Calculate the peak area ratio (DHA/IS).
-
Determine the concentration of DHA in the sample solution from the calibration curve.
-
Calculate the percentage of DHA in the original cream sample using the following formula:
% DHA (w/w) = (C_DHA × V_ext × DF) / (W_sample × 10)
Where:
-
C_DHA = Concentration of DHA from the calibration curve (µg/mL)
-
V_ext = Total volume of the extraction solution (mL)
-
DF = Dilution factor (if any)
-
W_sample = Weight of the cream sample (g)
-
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | ≥ 0.997[3] |
| Recovery | 97–105%[3] |
| Limit of Detection (LOD) | 20 nmol[3] |
| Precision (RSD%) | ≤ 3.52%[3] |
Table 2: Quantification of DHA in Commercial Self-Tanning Creams
| Sample | DHA Content (% w/w) |
| Cream A | 1.94 ± 0.07[3] |
| Cream B | 1.75 ± 0.06[3] |
| Cream C | 2.16 ± 0.06[3] |
| Cream D | 1.77 ± 0.06[3] |
| Cream E | 2.72 ± 0.06[3] |
Experimental Workflow Visualization
// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Sample Weighing\n(0.5 g cream)", fillcolor="#FBBC05", fontcolor="#202124"]; is_addition [label="Internal Standard\nAddition", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extraction with\nSaturated NaCl", fillcolor="#FBBC05", fontcolor="#202124"]; centrifugation [label="Centrifugation\n(4000 rpm, 10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant_transfer [label="Aqueous Supernatant\nTransfer", fillcolor="#FBBC05", fontcolor="#202124"]; derivatization [label="Derivatization\n(Citrate Buffer, PFBHA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc_analysis [label="HPLC Analysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_processing [label="Data Processing\n& Quantification", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> sample_prep; sample_prep -> is_addition; is_addition -> extraction; extraction -> centrifugation; centrifugation -> supernatant_transfer; supernatant_transfer -> derivatization; derivatization -> hplc_analysis; hplc_analysis -> data_processing; data_processing -> end; }
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for Formulating Stable Topical Emulsions of a Lipophilic Active Pharmaceutical Ingredient (API-D)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical drug delivery offers a non-invasive route for local and systemic therapeutic effects.[1][2] Emulsions, as biphasic systems of immiscible liquids, are versatile vehicles for delivering a wide range of active pharmaceutical ingredients (APIs) to the skin.[3][4][5] They can enhance the solubility of poorly soluble drugs, improve skin permeation, and provide desirable aesthetic properties for better patient compliance.[4][6]
This document provides a comprehensive guide to formulating and evaluating the stability of a stable oil-in-water (O/W) topical emulsion for a model lipophilic API, herein referred to as API-D. The protocols and methodologies described are based on established principles of emulsion science and pharmaceutical technology.
Materials and Equipment
Materials
| Component | Example | Function |
| Active Pharmaceutical Ingredient | API-D (Lipophilic) | Therapeutic Agent |
| Oil Phase | Miglyol 812, Caprylic/Capric Triglyceride | Solvent for API-D, Emollient |
| Aqueous Phase | Purified Water | Continuous Phase |
| Emulsifier (O/W) | Polysorbate 80, Sorbitan Oleate | Stabilizes Oil Droplets |
| Thickening Agent | Carbomer 940, Xanthan Gum | Increases Viscosity, Enhances Stability |
| Humectant | Glycerin, Propylene Glycol | Moisturizing Agent |
| Preservative | Phenoxyethanol, Benzyl Alcohol | Prevents Microbial Growth |
| pH Adjuster | Triethanolamine, Citric Acid | Adjust pH to be skin-compatible |
Equipment
| Equipment | Purpose |
| Homogenizer (High-Shear) | Droplet Size Reduction |
| Mechanical Stirrer | Mixing of Phases |
| Water Bath | Temperature Control |
| pH Meter | pH Measurement |
| Viscometer | Viscosity Measurement |
| Microscope with Camera | Observation of Emulsion Microstructure |
| Particle Size Analyzer | Droplet Size and Distribution Analysis |
| Stability Chambers | Accelerated Stability Testing |
| Franz Diffusion Cells | In Vitro Drug Release and Permeation Studies |
Experimental Protocols
Formulation of API-D O/W Emulsion
This protocol outlines the preparation of a 100g batch of a 1% API-D O/W emulsion.
Protocol:
-
Preparation of the Oil Phase:
-
Weigh and combine the required amounts of the oil phase components (e.g., Miglyol 812) and the lipophilic emulsifier (e.g., Sorbitan Oleate) in a beaker.
-
Add 1g of API-D to the oil phase.
-
Heat the oil phase to 70-75°C in a water bath and stir until all components are dissolved and the mixture is uniform.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh and combine the purified water, hydrophilic emulsifier (e.g., Polysorbate 80), humectant (e.g., Glycerin), and preservative (e.g., Phenoxyethanol).
-
Disperse the thickening agent (e.g., Carbomer 940) in the aqueous phase with constant stirring to avoid clumping.
-
Heat the aqueous phase to 70-75°C in a water bath.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing with a mechanical stirrer at a moderate speed.
-
Once all the oil phase has been added, increase the mixing speed and homogenize the mixture using a high-shear homogenizer for 5-10 minutes to achieve a fine emulsion.
-
-
Cooling and Finalization:
-
Allow the emulsion to cool down to room temperature with gentle stirring.
-
Once the emulsion has cooled to below 40°C, add the pH adjuster (e.g., Triethanolamine) to neutralize the Carbomer and achieve the desired viscosity and a skin-compatible pH (typically between 5.0 and 6.0).
-
Continue stirring until the emulsion is uniform.
-
Caption: Experimental workflow for the preparation of an O/W emulsion.
Emulsion Stability Testing
Emulsions are thermodynamically unstable systems, and their stability must be evaluated over time and under various stress conditions.[3][6]
Protocol:
-
Macroscopic Evaluation:
-
Visually inspect the emulsion for any signs of phase separation, creaming, coalescence, or changes in color and odor at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
Store samples at different temperature conditions: 4°C, 25°C/60% RH, and 40°C/75% RH.
-
-
Microscopic Evaluation:
-
Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.
-
Observe the emulsion under a microscope to assess the droplet size distribution and look for any signs of flocculation or coalescence.
-
-
pH Measurement:
-
Measure the pH of the emulsion at each time point to check for any significant changes that might indicate chemical instability.
-
-
Viscosity Measurement:
-
Measure the viscosity of the emulsion using a viscometer. Changes in viscosity can indicate alterations in the emulsion's internal structure.
-
-
Particle Size Analysis:
-
Determine the mean droplet size and polydispersity index (PDI) of the emulsion using a particle size analyzer. A stable emulsion should maintain a consistent droplet size over time.
-
-
Centrifugation Test:
-
Centrifuge a sample of the emulsion at 3000 rpm for 30 minutes.
-
Observe for any signs of phase separation. A stable emulsion should not show any separation.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to several cycles of freezing (-20°C for 24 hours) and thawing (25°C for 24 hours).
-
After each cycle, visually inspect the emulsion for any signs of instability. This test assesses the emulsion's robustness to extreme temperature changes.[3]
-
Caption: Logical relationship of stability testing parameters for topical emulsions.
Data Presentation
Formulation Composition
| Ingredient | Function | Concentration (% w/w) |
| API-D | Active Ingredient | 1.0 |
| Miglyol 812 | Oil Phase | 15.0 |
| Polysorbate 80 | Emulsifier | 3.0 |
| Sorbitan Oleate | Emulsifier | 2.0 |
| Carbomer 940 | Thickening Agent | 0.5 |
| Glycerin | Humectant | 5.0 |
| Phenoxyethanol | Preservative | 1.0 |
| Triethanolamine | pH Adjuster | q.s. to pH 5.5 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Stability Study Data Summary (Example)
| Parameter | Initial | 4 Weeks at 25°C | 4 Weeks at 40°C |
| Appearance | White, homogenous | No change | No change |
| pH | 5.52 | 5.50 | 5.45 |
| Viscosity (cP) | 12500 | 12450 | 12300 |
| Mean Droplet Size (nm) | 250 | 255 | 280 |
| Polydispersity Index (PDI) | 0.21 | 0.22 | 0.25 |
| Centrifugation Test | No separation | No separation | No separation |
Signaling Pathway (Hypothetical)
For a hypothetical anti-inflammatory API-D, a potential mechanism of action could be the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway by API-D.
Conclusion
The formulation of a stable topical emulsion requires careful selection of excipients and optimization of the manufacturing process. The protocols outlined in this document provide a systematic approach to developing and evaluating an O/W emulsion for a lipophilic API. Thorough stability testing is crucial to ensure the quality, safety, and efficacy of the final product throughout its shelf life.
References
- 1. Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transdermal Drug Delivery Systems: A Focused Review of the Physical Methods of Permeation Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. [PDF] Emulsion Stability and Testing | Semantic Scholar [semanticscholar.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. agnopharma.com [agnopharma.com]
Application Notes and Protocols for Testing Skin Penetration of D-Tan Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the skin penetration of D-Tan cosmetic products. D-Tan products aim to reduce skin tan and hyperpigmentation through the action of various active ingredients. Understanding the extent to which these ingredients penetrate the skin is crucial for evaluating their efficacy and safety. The following protocols describe the use of Franz diffusion cells for quantitative analysis of skin permeation and tape stripping for assessing penetration into the stratum corneum.
Overview of Skin Penetration Testing
The primary barrier to topical substance penetration is the stratum corneum, the outermost layer of the epidermis. The protocols outlined below are designed to quantify the amount of an active ingredient from a D-Tan product that can cross this barrier and reach the deeper layers of the skin and the systemic circulation.
Experimental Protocols
Ex Vivo Skin Permeation Study using Franz Diffusion Cells
This method is the gold standard for in vitro assessment of dermal absorption.[1][2] It utilizes a Franz diffusion cell, which consists of a donor chamber, a receptor chamber, and a membrane (excised human or animal skin) separating the two.[3][4]
Materials:
-
Excised human or porcine skin[1][5] (porcine skin is a common and acceptable alternative to human skin due to its similar permeability characteristics[5][6])
-
Receptor solution (e.g., phosphate-buffered saline (PBS), pH 7.4)[7]
-
D-Tan product
-
Magnetic stirrer
-
Water bath
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification of the active ingredient.[7][8]
Protocol:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
The integrity of the skin barrier can be checked by measuring the trans-epidermal water loss (TEWL).[9]
-
-
Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[9]
-
Fill the receptor chamber with a known volume of pre-warmed (32°C ± 1°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.[9]
-
Place a magnetic stir bar in the receptor chamber.
-
Assemble the cells and place them in a water bath maintained at a temperature that ensures a skin surface temperature of 32°C ± 1°C.[9]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Product Application:
-
Apply a known quantity of the D-Tan product evenly onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), collect an aliquot of the receptor solution from the sampling port.[7]
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Sample Analysis:
Data Presentation:
The cumulative amount of the active ingredient permeated per unit area of the skin (μg/cm²) is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) can be calculated from the linear portion of this plot.
| Time (hours) | Concentration in Receptor Fluid (μg/mL) | Cumulative Amount Permeated (μg/cm²) |
| 0 | 0 | 0 |
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 24 |
Stratum Corneum Tape Stripping
This technique is a minimally invasive method used to determine the amount of a topically applied substance that has penetrated into the stratum corneum.[10][11][12] It involves the sequential application and removal of adhesive tape strips to the treated skin area.[10]
Materials:
-
Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)[9]
-
Forceps
-
Solvent for extraction of the active ingredient
-
Analytical instrument for quantification (e.g., HPLC)
Protocol:
-
Product Application and Incubation:
-
Apply a known quantity of the D-Tan product to a defined area of the skin (either in vivo on a volunteer or ex vivo on an excised skin sample).
-
Allow the product to remain on the skin for a specified period.
-
-
Tape Stripping Procedure:
-
After the incubation period, gently clean any excess product from the skin surface.
-
Firmly press a piece of adhesive tape onto the treated area.
-
Rapidly remove the tape in a single, smooth motion.
-
Repeat this process for a predetermined number of strips (e.g., 10-20) on the same skin site.[13]
-
Collect each tape strip individually in a labeled vial.
-
-
Extraction and Analysis:
-
Add a suitable solvent to each vial to extract the active ingredient from the tape strip.
-
Analyze the extracts using a validated analytical method to quantify the amount of the active ingredient on each tape strip.
-
Data Presentation:
The amount of active ingredient per tape strip is plotted against the strip number. This provides a concentration profile of the substance within the stratum corneum.
| Tape Strip Number | Amount of Active Ingredient (μ g/strip ) | Cumulative Amount in Stratum Corneum (μg/cm²) |
| 1 | ||
| 2 | ||
| 3 | ||
| ... | ||
| 20 |
Visualization of Skin Penetration
Confocal laser scanning microscopy (CLSM) is a powerful non-invasive technique for visualizing the penetration of fluorescently labeled compounds or nanoparticles into the skin. It allows for the "optical sectioning" of the skin, providing high-resolution images of the distribution of the substance within the different skin layers.
Diagrams
Caption: Workflow for Ex Vivo Skin Permeation Study using Franz Diffusion Cells.
Caption: Workflow for Stratum Corneum Tape Stripping.
Caption: Major Pathways of Skin Penetration.
References
- 1. o3plus.com [o3plus.com]
- 2. youtube.com [youtube.com]
- 3. adhexpharma.com [adhexpharma.com]
- 4. TAT-based drug delivery system--new directions in protein delivery for new hopes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ozoneayurvedics.com [ozoneayurvedics.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. ningen.com [ningen.com]
- 10. ozoneayurvedics.com [ozoneayurvedics.com]
- 11. worldofasaya.com [worldofasaya.com]
- 12. o3+ D-tan Pack ingredients (Explained) [incidecoder.com]
- 13. annalsofrscb.ro [annalsofrscb.ro]
In-vivo Application Techniques for DTAN Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential in-vivo techniques for the research and development of novel anti-cancer compounds, hypothetically termed DTAN (Drug Targeting Novel Agent). The protocols and methodologies outlined below are based on established practices in pre-clinical cancer research.
I. In-vivo Experimental Models and Protocols
A critical step in the evaluation of a new therapeutic agent is the assessment of its efficacy and safety in living organisms. In-vivo models provide a complex biological system to study pharmacokinetics, pharmacodynamics, and anti-tumor activity.
Animal Models in Cancer Research
The most common animal models for in-vivo cancer research are immunodeficient mice, which can host human tumor xenografts.
-
Xenograft Mouse Models: Human cancer cell lines are implanted in immunodeficient mice (e.g., BALB/c nude mice). This allows for the study of the effect of a therapeutic agent on human tumors in a living system[1].
Protocol: Tumor Xenograft Implantation
-
Cell Culture: Culture the desired human cancer cell line (e.g., triple-negative breast cancer cell lines) under standard conditions[1].
-
Cell Preparation: Harvest cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.
Drug Administration Protocols
The route of administration depends on the physicochemical properties of the drug and the desired therapeutic effect.
-
Intraperitoneal (IP) Injection: A common route for systemic delivery of therapeutic agents in preclinical studies.
-
Intravenous (IV) Injection: Administers the drug directly into the bloodstream, achieving rapid and complete bioavailability.
-
Oral Gavage: Used for drugs that are intended for oral administration.
-
Transdermal Delivery: An alternative for specific drug formulations, avoiding gastric degradation and hepatic first-pass metabolism[2].
Protocol: Intraperitoneal (IP) Injection
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle and inject the drug solution. The volume should typically not exceed 10 mL/kg.
-
Post-injection Monitoring: Observe the animal for any signs of distress.
Efficacy and Toxicity Assessment
-
Tumor Measurement: Tumor volume is a key indicator of anti-cancer efficacy. It should be measured regularly (e.g., 2-3 times per week) using calipers. The volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Survival Analysis: In survival studies, animals are monitored until a pre-defined endpoint (e.g., tumor size limit, significant weight loss). This provides data on the overall effectiveness of the treatment[3].
-
Toxicity Monitoring: Monitor animal body weight, food and water intake, and clinical signs of toxicity (e.g., changes in posture, activity, and grooming).
II. Quantitative Data Presentation
Clear and concise presentation of quantitative data is crucial for the interpretation of experimental results.
| Parameter | Control Group | This compound (Low Dose) | This compound (High Dose) |
| Initial Tumor Volume (mm³) | 150 ± 25 | 152 ± 28 | 148 ± 26 |
| Final Tumor Volume (mm³) | 1250 ± 150 | 650 ± 90 | 300 ± 50 |
| Tumor Growth Inhibition (%) | - | 48% | 76% |
| Median Survival (Days) | 25 | 40 | 55 |
| Body Weight Change (%) | +5% | -2% | -8% |
| Hypothetical data for this compound efficacy in a xenograft model. |
| Pharmacokinetic Parameter | Value |
| Bioavailability (F) | 65% |
| Clearance (CL) | 2.5 L/h |
| Volume of Distribution (Vd) | 20 L |
| Half-life (t½) | 5.5 h |
| Hypothetical pharmacokinetic data for this compound. |
III. Signaling Pathways in this compound Research
Understanding the molecular mechanisms of a novel anti-cancer agent is essential for its development. Many anti-cancer drugs target key signaling pathways involved in cell proliferation, survival, and apoptosis[4][5].
Key Signaling Pathways in Cancer
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway that regulates cell growth, proliferation, and survival. Its inhibition is a common target for cancer therapies[4][5].
-
MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is frequently observed in various cancers[5].
-
TNF Signaling Pathway: The Tumor Necrosis Factor signaling pathway can induce both cell survival and apoptosis, playing a dual role in cancer[6].
Visualizing Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for in-vivo evaluation of this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
Caption: The MAPK signaling pathway and a potential point of inhibition by this compound.
References
- 1. In Vitro and In Vivo Effects of Docetaxel and Dasatinib in Triple-Negative Breast Cancer: A Research Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNF Signaling Pathway Is the Key Pathway Regulated by Disitamab Vedotin in Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of DTAN Formulations on Skin Pigmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin hyperpigmentation, often resulting from sun exposure (tanning), hormonal changes, or post-inflammatory responses, is a common dermatological concern.[1][2] It is characterized by the excessive production and uneven distribution of melanin, the primary pigment responsible for skin, hair, and eye color.[3] The process of melanin synthesis, known as melanogenesis, occurs within specialized organelles called melanosomes inside melanocytes.[4][5] This complex biochemical pathway is regulated by several signaling cascades and is primarily controlled by the enzyme tyrosinase.[4][6]
DTAN (De-Tanning) formulations are cosmetic or therapeutic products designed to reduce skin tan and lighten hyperpigmentation.[7][8] These formulations typically work by exfoliating the skin and, more critically, by inhibiting the melanogenesis process.[8] Common active ingredients include tyrosinase inhibitors like kojic acid and arbutin, as well as antioxidants such as Vitamin C and niacinamide.[1][9]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound formulations, detailing the key signaling pathways in melanogenesis and providing robust protocols for assessing efficacy through in vitro and ex vivo models.
Key Signaling Pathways in Melanogenesis
Understanding the molecular pathways that regulate melanin production is crucial for evaluating the mechanism of action of this compound formulations. The primary pathway is initiated by external stimuli, most notably ultraviolet (UV) radiation, which triggers a cascade of events leading to the synthesis of melanin.[5][10]
UV exposure induces DNA damage in keratinocytes, leading to the stabilization of the p53 protein.[10][11] This activates the transcription of the pro-opiomelanocortin (POMC) gene, which is then cleaved to produce several peptides, including α-melanocyte-stimulating hormone (α-MSH).[10][11] α-MSH is secreted by keratinocytes and binds to the melanocortin 1 receptor (MC1R) on the surface of adjacent melanocytes.[12]
The binding of α-MSH to MC1R activates a G-protein-coupled receptor cascade, stimulating adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[4][12] Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte survival and melanogenesis.[11][12] MITF then activates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome tautomerase (DCT, or TRP-2), which catalyze the conversion of L-tyrosine to melanin pigments.[13]
This compound formulations often target this pathway at various points, most commonly by directly inhibiting the activity of tyrosinase or by downregulating the expression of MITF and its target genes.[6][14]
Application Notes: A Workflow for Efficacy Testing
A tiered approach is recommended for evaluating the efficacy of this compound formulations. This workflow begins with fundamental cell-free and 2D cell culture assays to screen for activity and determine safe dosage ranges, followed by more complex 3D tissue models that better mimic human skin architecture.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. B16F10 murine melanoma cells are commonly used as they are robust and produce significant amounts of melanin upon stimulation.[13][15]
Protocol 1: Cell Culture and Maintenance of B16F10 Cells
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using 0.25% Trypsin-EDTA, and re-seed into new flasks or plates for experiments.
Protocol 2: Cell Viability (MTT) Assay
This assay determines the concentration range at which the this compound formulation is non-toxic to cells.[15]
-
Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound formulation. Include an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control.
Protocol 3: Melanin Content Assay
This protocol quantifies the amount of melanin produced by B16F10 cells after treatment.[13][15][16]
-
Seeding and Treatment: Seed B16F10 cells in a 6-well plate at 1 x 10⁵ cells/well. After 24 hours, treat with non-toxic concentrations of the this compound formulation for 72 hours. To stimulate melanin production, α-MSH (100 nM) can be added. A known inhibitor like Kojic Acid can be used as a positive control.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and harvest them by trypsinization. Centrifuge to obtain a cell pellet.
-
Solubilization: Dissolve the cell pellet in 200 µL of 1N NaOH containing 10% DMSO.
-
Incubation: Incubate at 80°C for 1-2 hours to solubilize the melanin.[13]
-
Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 475 nm.
-
Normalization: A parallel plate can be used to determine the total protein content (e.g., using a BCA assay) to normalize the melanin content per microgram of protein.
Protocol 4: Intracellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within the cell lysate.[13]
-
Seeding and Treatment: Follow Step 1 from Protocol 3.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a phosphate buffer (pH 6.8) containing 1% Triton X-100.
-
Centrifugation: Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Assay: In a 96-well plate, add 80 µL of lysate (normalized for equal protein content) and 20 µL of 10 mM L-DOPA.
-
Measurement: Incubate at 37°C for 1 hour and measure the absorbance at 475 nm to quantify the amount of dopachrome formed.
-
Calculation: Express tyrosinase activity as a percentage relative to the untreated control.
Protocol 5: Cell-Free Mushroom Tyrosinase Activity Assay
This assay assesses the direct inhibitory effect of the this compound formulation on the tyrosinase enzyme.[17]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 140 µL of phosphate buffer (0.1 M, pH 6.8), 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL), and 20 µL of the this compound formulation at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate Reaction: Add 20 µL of 10 mM L-DOPA to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes.
-
Calculation: Determine the rate of reaction (ΔA/min). Calculate the percentage of inhibition compared to a control without the this compound formulation. The IC₅₀ value (concentration causing 50% inhibition) can be determined.[18]
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different concentrations and controls.
Table 1: Effect of a Hypothetical this compound Formulation on B16F10 Cell Viability
| Treatment Concentration (µg/mL) | Cell Viability (% of Control) ± SD |
| 0 (Control) | 100.0 ± 4.5 |
| 10 | 98.7 ± 5.1 |
| 25 | 95.2 ± 3.8 |
| 50 | 91.5 ± 4.2 |
| 100 | 65.3 ± 6.0 |
SD: Standard Deviation
Table 2: Efficacy of a Hypothetical this compound Formulation on Melanogenesis in α-MSH-stimulated B16F10 Cells
| Treatment (50 µg/mL) | Relative Melanin Content (%) ± SD | Relative Tyrosinase Activity (%) ± SD |
| Control (no α-MSH) | 100.0 ± 7.2 | 100.0 ± 8.1 |
| α-MSH (100 nM) | 245.0 ± 15.3 | 210.5 ± 12.5 |
| α-MSH + this compound | 135.8 ± 9.8 | 121.3 ± 10.4 |
| α-MSH + Kojic Acid | 110.2 ± 8.5 | 105.7 ± 9.3 |
*p < 0.05 compared to α-MSH treated group.
Table 3: Direct Inhibitory Effect of a Hypothetical this compound Formulation on Mushroom Tyrosinase Activity
| Formulation Concentration (µg/mL) | Tyrosinase Inhibition (%) ± SD |
| 10 | 15.2 ± 2.1 |
| 25 | 35.8 ± 3.5 |
| 50 | 52.1 ± 4.0 |
| 100 | 78.9 ± 5.3 |
| IC₅₀ Value | ~48 µg/mL |
In Vivo and Ex Vivo Assessment
While in vitro assays are essential for initial screening, efficacy should be confirmed in models that more closely resemble human skin.
-
3D Reconstructed Human Epidermis (RHEm): These models consist of normal human keratinocytes and melanocytes cultured to form a stratified, differentiated epidermis.[3][19] this compound formulations can be applied topically to these tissues, and efficacy is measured by changes in tissue color (L* value) and melanin content after histological processing.[20][21]
-
In Vivo Studies: For advanced drug development, human clinical trials are the gold standard.[22] Non-invasive imaging techniques such as reflectance confocal microscopy can be used to quantify changes in epidermal melanin and pigmentation patterns over a treatment period.[23] Efficacy is evaluated by measuring parameters like the brightness of dark spots (L* value), overall skin tone evenness, and a reduction in pigmented area.[2][24]
References
- 1. osheaherbals.com [osheaherbals.com]
- 2. 12-Week, Single-Center Study of a Targeted Pigment-Correcting Dark Spot Treatment for Post-Inflammatory Hyperpigmentation and Solar Lentigines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin pigmentation - Cosmetic efficacy studies, in vitro tests [qima-lifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ozoneayurvedics.com [ozoneayurvedics.com]
- 9. ozoneayurvedics.com [ozoneayurvedics.com]
- 10. UV signaling pathways within the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Skin Pigmentation and its Control: From Ultraviolet Radiation to Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. lesliebaumannmd.com [lesliebaumannmd.com]
- 15. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.6. Measurement of melanin content [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Tyrosinase Inhibition Ability Provided by Hop Tannins: A Mechanistic Investigation [mdpi.com]
- 19. In vitro Pigmented Skin Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. genevadermatology.ch [genevadermatology.ch]
- 21. researchgate.net [researchgate.net]
- 22. Skin-lightening agents: New chemical and plant extracts -ongoing search for the holy grail! - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 23. Efficacy of topical antioxidants in the skin hyperpigmentation control: A clinical study by reflectance confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
Standardized Method for Dithranol (DTAN) Patch Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for a standardized method of Dithranol (DTAN) patch testing. The aim is to ensure reproducibility and reliability in assessing the skin irritation potential of this compound and its formulations. These protocols are intended for use in a controlled research or clinical setting.
Introduction
Dithranol (also known as anthralin) is a topical agent widely used in the treatment of psoriasis.[1][2] While effective, its primary side effect is skin irritation, characterized by erythema and a burning sensation.[2][3] Standardizing the patch testing procedure for this compound is crucial for accurately evaluating the irritancy of new formulations and for understanding its mechanism of action on the skin. This document outlines the necessary protocols, data presentation formats, and includes visualizations of the experimental workflow and the underlying biological pathways.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Material/Reagent | Specification | Supplier Example |
| Dithranol (this compound) | USP Grade, Powder | Sigma-Aldrich |
| Petrolatum | White, USP Grade | Fischer Scientific |
| Acetone | ACS Grade | VWR |
| Finn Chambers® on Scanpor® tape | 8 mm inner diameter | SmartPractice |
| Saline Solution, 0.9% | Sterile | Baxter |
| Sodium Lauryl Sulfate (SLS), 1% in water | Positive Control | Chem-Impex |
| Deionized Water | Negative Control | --- |
| Digital Camera | >12 Megapixels with macro lens | Canon/Nikon |
| Colorimeter/Spectrophotometer | For skin color measurement | Konica Minolta (Chroma Meter) |
| Laser Doppler Flowmeter | For blood flow measurement | Moor Instruments |
Subject Recruitment and Preparation
Ethical approval from a relevant Institutional Review Board (IRB) is mandatory before the commencement of any study involving human subjects.
-
Inclusion Criteria: Healthy volunteers aged 18-65 with no history of skin diseases on the test area (upper back).
-
Exclusion Criteria: Pregnant or breastfeeding individuals, subjects with a known allergy to any of the test substances, individuals with active dermatitis, and those who have had significant sun exposure on their back within the week prior to testing.[4]
-
Preparation: Two to three weeks before the test, subjects should discontinue all immunosuppressive oral medications. One week prior, the use of topical corticosteroids and creams like Protopic and Elidel on the back should be stopped. For three days before the test, no moisturizers or lotions should be applied to the back.[4]
Patch Test Application Protocol
The application of the patch test should be performed by a trained professional in a controlled environment.
-
Test Site Preparation: The upper back is the preferred site for patch application. The area should be clean and free of hair. If necessary, the area can be gently cleansed with 70% ethanol without excessive rubbing.[5]
-
Preparation of Test Substances:
-
This compound Concentrations: Prepare serial dilutions of this compound in petrolatum. Recommended starting concentrations are 0.02%, 0.05%, and 0.1%.[6] For specific formulations, the neat product can be tested.
-
Controls: Use 1% Sodium Lauryl Sulfate (SLS) in water as a positive irritant control and deionized water or the vehicle alone as a negative control.
-
-
Application:
-
Apply approximately 20 µL of each test substance onto the filter paper disc within an 8 mm Finn Chamber®.
-
For semi-solid preparations, fill the chamber to about half its volume without using a filter disc.
-
Carefully place the patches on the subject's back, ensuring good contact with the skin.
-
Mark the location of each patch with a skin-safe marker.
-
Reading and Scoring of Reactions
The accurate and consistent reading of patch test reactions is critical for data quality.
-
Patch Removal: The patches should be removed after a 24-hour exposure period.[7]
-
Reading Timepoints: Readings should be performed 30-60 minutes after patch removal, and then at 48 and 72 hours post-application.[5][8]
-
Scoring Systems: A combination of visual and instrumental assessments is recommended for a comprehensive evaluation.
Table 1: Visual Scoring Scale for Irritant Patch Test Reactions
| Score | Description of Reaction |
| 0 | No reaction |
| 1 | Faint, barely perceptible erythema |
| 2 | Definite erythema, readily visible |
| 3 | Marked erythema |
| 4 | Intense erythema with edema |
| 5 | Intense erythema with edema and vesicles/bullae |
Table 2: Quantitative Instrumental Measurements
| Parameter | Instrument | Measurement Unit | Description |
| Erythema Index (a) | Colorimeter/Spectrophotometer | a value | Measures the redness of the skin. An increase in the a* value from baseline indicates increased erythema. |
| Blood Flow | Laser Doppler Flowmeter | Perfusion Units (PU) | Measures microcirculatory blood flow. An increase in PU indicates inflammation. |
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison and analysis.
Table 3: Example of Quantitative Data Summary for this compound Patch Testing
| Test Substance | Concentration | Mean Erythema Score (± SD) at 48h | Mean Δa* (± SD) at 48h | Mean Blood Flow (PU ± SD) at 48h |
| This compound | 0.02% | |||
| This compound | 0.05% | |||
| This compound | 0.1% | |||
| Positive Control (1% SLS) | 1% | |||
| Negative Control (Vehicle) | --- |
Δa represents the change in the a* value from the baseline measurement taken before patch application.
Visualizations
Experimental Workflow
Caption: Experimental workflow for standardized this compound patch testing.
Signaling Pathway of this compound-Induced Skin Irritation
Caption: Simplified signaling pathway of this compound-induced skin irritation.
Discussion and Interpretation
The irritant reaction to this compound is a complex process involving the generation of reactive oxygen species (ROS), interference with mitochondrial function, and the release of pro-inflammatory cytokines such as IL-1β.[9][10][11] Dithranol has also been shown to disrupt the IL-36 inflammatory loop in keratinocytes.[12] It is important to differentiate a true allergic reaction from an expected irritant response. Allergic reactions typically intensify between the 48-hour and 72-hour readings, whereas irritant reactions often peak early and then plateau or decrease.[13] The use of both visual and quantitative measurements will aid in this differentiation and provide a more robust dataset for analysis.
By adhering to this standardized protocol, researchers and drug development professionals can achieve more consistent and comparable results in the assessment of this compound-induced skin irritation, ultimately contributing to the development of safer and more effective dermatological therapies.
References
- 1. What is the mechanism of Anthralin? [synapse.patsnap.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. karger.com [karger.com]
- 4. stanfordhealthcare.org [stanfordhealthcare.org]
- 5. Patch testing in cutaneous adverse drug reactions: Methodology, interpretation, and clinical relevance - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. [Skin reaction to dithranol and its modification by the addition of tar (LCD)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irritation and staining by dithranol (anthralin) and related compounds. IV. Visual estimation of erythema compared with contact thermometry and laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Induction of IL‐1β and antimicrobial peptides as a potential mechanism for topical dithranol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dithranol - Wikipedia [en.wikipedia.org]
- 11. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of allergic and irritant patch test reactions using ImageJ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effects of De-Tanning Agents on Skin Morphology Using Microscopy
A Note on Terminology: The term "DTAN" as a specific agent affecting skin morphology is not readily identifiable in the scientific literature. It is presumed that the intended subject is "De-Tan" or de-tanning agents, which aim to reduce skin pigmentation. These application notes and protocols are based on this interpretation and provide a framework for evaluating the efficacy and mechanism of a hypothetical de-tanning agent.
Introduction
De-tanning agents are cosmetic or therapeutic formulations designed to lighten skin tone by reducing melanin content. The primary mechanisms of action include inhibition of melanin synthesis, prevention of melanosome transfer to keratinocytes, and acceleration of skin turnover through exfoliation.[1][2][3] Microscopic evaluation is crucial for elucidating the cellular and structural changes induced by these agents, providing quantitative and qualitative data on their efficacy and safety. This document outlines key experiments and protocols for assessing the effects of a de-tanning agent on skin morphology.
Key Experimental Applications
Assessment of Epidermal Thickness and Stratum Corneum Cohesion
Microscopy can be employed to measure changes in the thickness of the epidermis and the stratum corneum, providing insights into the exfoliating properties of the de-tanning agent.
Quantification of Melanin Content and Distribution
Specialized microscopy techniques allow for the visualization and quantification of melanin within the epidermis, directly assessing the agent's pigment-reducing capabilities.
Evaluation of Cellular Morphology and Viability
Assessing the morphology and viability of keratinocytes and melanocytes is critical for determining the safety profile of the de-tanning agent.
Experimental Protocols
Protocol 1: Evaluation of Exfoliation using Confocal Microscopy
Objective: To assess the effect of a de-tanning agent on stratum corneum thickness and cohesion.
Methodology:
-
Sample Preparation: Utilize ex vivo human skin explants or reconstructed human epidermis models. Treat the samples with the de-tanning agent and a vehicle control for a specified duration (e.g., 24-72 hours).
-
Staining: Stain the samples with a fluorescent dye that labels keratin, such as fluorescein isothiocyanate (FITC).
-
Imaging: Use a reflectance confocal microscope to acquire z-stack images of the stratum corneum.[4][5] The high refractive index of keratin allows for its visualization.[5]
-
Image Analysis:
-
Measure the thickness of the stratum corneum from the z-stack images.
-
Qualitatively assess the cohesion of the corneocytes. Increased desquamation will appear as a less compact and more irregular stratum corneum.
-
Protocol 2: Quantification of Melanin Content using Two-Photon Microscopy
Objective: To quantify the melanin content in the epidermis following treatment with a de-tanning agent.
Methodology:
-
Sample Preparation: Use pigmented ex vivo human skin explants or co-cultures of keratinocytes and melanocytes. Treat samples with the de-tanning agent and a vehicle control.
-
Imaging: Employ a two-photon microscope to visualize melanin through its autofluorescence.[6][7] This technique allows for deep tissue penetration and high-resolution imaging.[6][7][8][9]
-
Image Analysis:
-
Quantify the fluorescence intensity of melanin within defined regions of interest (ROIs) in the basal layer.
-
Calculate the SHG-to-Autofluorescence Aging Index of the Dermis (SAAID) to assess changes in collagen and elastin as a secondary measure of skin health.[7]
Protocol 3: Assessment of Melanocyte Morphology and Viability
Objective: To determine the effect of the de-tanning agent on melanocyte health.
Methodology:
-
Cell Culture: Culture primary human melanocytes or a melanocyte cell line. Treat the cells with varying concentrations of the de-tanning agent.
-
Staining:
-
Use a viability stain (e.g., Calcein-AM/Ethidium homodimer-1) to differentiate live and dead cells.
-
Immunostain for melanocyte-specific markers, such as MITF or Tyrosinase, to observe morphological changes.
-
-
Imaging: Use a fluorescence microscope to capture images of the stained cells.
-
Analysis:
-
Quantify the percentage of viable cells at each concentration.
-
Observe changes in melanocyte dendricity and overall cell shape.
-
Data Presentation
Quantitative data from the experimental protocols should be summarized in tables for clear comparison between treatment and control groups.
| Parameter | Control Group (Mean ± SD) | De-Tanning Agent Group (Mean ± SD) | p-value |
| Stratum Corneum Thickness (µm) | 15.2 ± 2.1 | 11.8 ± 1.9 | <0.05 |
| Melanin Fluorescence Intensity (a.u.) | 87.5 ± 9.3 | 45.2 ± 7.8 | <0.01 |
| Melanocyte Viability (%) | 98.1 ± 1.5 | 95.7 ± 2.3 | >0.05 |
Signaling Pathways and Experimental Workflows
UV-Induced Tanning Pathway
The following diagram illustrates the signaling cascade initiated by UV radiation, leading to melanin production. De-tanning agents often target key components of this pathway.[10][11][12]
Caption: UV-induced melanogenesis signaling pathway.
Experimental Workflow for Evaluating a De-Tanning Agent
The following diagram outlines the general workflow for testing the efficacy of a de-tanning agent.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Diffusion-based Text Attention Network for medical image segmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Tanning Drug Could Protect Skin From the Sun | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. ozoneayurvedics.com [ozoneayurvedics.com]
- 7. hillscompounding.com [hillscompounding.com]
- 8. hindustantimes.com [hindustantimes.com]
- 9. worldofasaya.com [worldofasaya.com]
- 10. globalnews.ca [globalnews.ca]
- 11. youtube.com [youtube.com]
- 12. Standards of conduct, performance and ethics | The HCPC [hcpc-uk.org]
Application Notes and Protocols for the Physicochemical Evaluation of Herbal DTAN Face Packs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the physicochemical evaluation of herbal de-tanning (DTAN) face packs. The protocols outlined are essential for ensuring the quality, stability, and efficacy of these cosmetic formulations. The information is tailored for researchers, scientists, and professionals involved in the development and analysis of herbal cosmetic products.
Introduction to Herbal this compound Face Packs
Herbal this compound face packs are cosmetic preparations designed to reduce skin tan and improve complexion by utilizing the synergistic effects of various plant-based ingredients. Common active components include Multani Mitti (Fuller's Earth), Sandalwood, Turmeric, Orange Peel, Aloe Vera, and Licorice. These ingredients are purported to possess properties such as melanin inhibition, anti-inflammatory effects, and gentle exfoliation, contributing to a brighter and more even skin tone.[1] A thorough physicochemical evaluation is crucial to standardize these formulations and ensure their safety and effectiveness.
Key Physicochemical Parameters and Their Significance
The following table summarizes the critical physicochemical parameters for the evaluation of herbal this compound face packs, along with their typical values found in various studies.
Table 1: Key Physicochemical Parameters of Herbal this compound Face Packs
| Parameter | Typical Value/Range | Significance |
| pH | 6.0 - 7.5 | Should be close to the skin's natural pH to avoid irritation.[2][3][4][5] |
| Particle Size (µm) | 20 - 27 µm | Affects the texture, feel, and efficacy of the face pack. Finer particles generally provide a smoother application.[4][6][7] |
| Moisture Content (%) | < 10% | Low moisture content is desirable to prevent microbial growth and ensure stability.[2][3] |
| Total Ash (%) | Varies with formulation | Indicates the total amount of inorganic matter after incineration. High values may suggest the presence of earthy matter.[2] |
| Acid-Insoluble Ash (%) | Varies with formulation | Represents the amount of silica and other siliceous materials present.[2] |
| Spreadability (g.cm/s) | 10 - 25 | Measures the ease of application of the face pack paste. Good spreadability ensures uniform application.[8][9] |
| Viscosity (cps) | 2000 - 4000 (for gel/paste) | Influences the consistency and application properties of the prepared paste.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Determination of pH
Objective: To measure the acidity or alkalinity of the herbal face pack.
Apparatus: Digital pH meter, beakers, distilled water.
Procedure:
-
Calibrate the digital pH meter using standard buffer solutions (pH 4, 7, and 9.2).
-
Prepare a 10% (w/v) dispersion of the herbal face pack powder in distilled water.[2][10]
-
Stir the dispersion thoroughly to ensure homogeneity.
-
Immerse the calibrated electrode into the dispersion and record the pH value once the reading stabilizes.
-
Perform the measurement in triplicate and report the average value.
Particle Size Analysis by Microscopy
Objective: To determine the particle size distribution of the herbal face pack powder.
Apparatus: Microscope with a calibrated eyepiece micrometer, glass slides, coverslips, paraffin oil.
Procedure:
-
Take a small amount of the herbal face pack powder (approximately 100 mg) and place it in a clean, dry test tube.[11]
-
Add 10 ml of paraffin oil and vortex for 30 seconds to create a uniform suspension.[11]
-
Place one drop of the suspension onto a clean glass slide and gently place a coverslip, avoiding air bubbles.[11]
-
Mount the slide on the microscope stage and focus using the 10X or 40X objective.[11]
-
Using the calibrated eyepiece micrometer, measure the diameter of a representative number of particles (at least 100-200) from different fields of view.[11]
-
Calculate the average particle size and the size distribution.
Determination of Moisture Content (Loss on Drying)
Objective: To determine the percentage of moisture in the herbal face pack.
Apparatus: Hot air oven, petri dish, desiccator, analytical balance.
Procedure:
-
Accurately weigh a clean, dry petri dish (W1).
-
Place approximately 3 g of the herbal face pack powder into the petri dish and record the weight (W2).[2]
-
Place the petri dish in a hot air oven maintained at 100-108°C until a constant weight is obtained.[2][10]
-
Cool the petri dish in a desiccator and weigh it again (W3).
-
Calculate the percentage of moisture content using the following formula: Percentage Moisture Content = [(W2 - W3) / (W2 - W1)] x 100
Determination of Total Ash and Acid-Insoluble Ash
Objective: To determine the total inorganic content and the acid-insoluble siliceous matter in the formulation.
Apparatus: Muffle furnace, silica crucible, desiccator, analytical balance, hydrochloric acid.
Procedure for Total Ash:
-
Accurately weigh about 2-4 g of the herbal face pack powder in a pre-ignited and tared silica crucible.[2]
-
Incinerate the crucible in a muffle furnace by gradually increasing the temperature to not exceeding 450°C until it is free from carbon (white ash).[12]
-
Cool the crucible in a desiccator and weigh.
-
Calculate the percentage of total ash with reference to the air-dried sample.
Procedure for Acid-Insoluble Ash:
-
To the crucible containing the total ash, add 25 mL of dilute hydrochloric acid and boil for 5 minutes.[12][13]
-
Filter the contents through an ashless filter paper and wash the filter paper with hot water.[13]
-
Ignite the filter paper with the insoluble matter in the same crucible in the muffle furnace at 550°C for 2 hours.[13]
-
Cool the crucible in a desiccator and weigh.
-
Calculate the percentage of acid-insoluble ash with reference to the air-dried sample.
Determination of Spreadability
Objective: To assess the ease of application of the face pack paste.
Apparatus: Two glass slides (20 cm x 20 cm), a weighing balance, and weights.
Procedure:
-
Prepare a paste of the herbal face pack with water to the desired consistency.
-
Accurately weigh 1 g of the paste and place it at the center of one of the glass slides.
-
Place the second glass slide on top of the first, sandwiching the paste.
-
Place a standardized weight (e.g., 125 g) on the upper slide and leave it for 1 minute.[14]
-
Measure the diameter of the spread paste in centimeters.
-
Spreadability (S) can be calculated using the formula: S = m x l / t, where 'm' is the weight tied to the upper slide, 'l' is the length of the glass slide, and 't' is the time taken. For a simple diameter measurement, a larger diameter indicates better spreadability.[14]
Stability Studies
Objective: To evaluate the stability of the herbal face pack under different storage conditions.
Protocol:
-
Pack the herbal face pack formulation in its intended final packaging.
-
Store the samples at different temperature and humidity conditions as per ICH guidelines, such as:
-
Evaluate the physicochemical parameters (color, odor, pH, texture) at specified time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[16]
-
Any significant changes in these parameters indicate instability of the product.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the physicochemical evaluation of a herbal this compound face pack.
Signaling Pathways for De-Tanning Action
The de-tanning effect of many herbal ingredients is primarily attributed to the inhibition of tyrosinase, the key enzyme in melanin synthesis. The following diagrams illustrate the simplified signaling pathways for some of the common ingredients in this compound face packs.
Licorice (Glabridin) and Turmeric (Curcumin) Action:
Glabridin from licorice and curcumin from turmeric inhibit melanin production by suppressing the expression of key melanogenic enzymes.[5][10][12][17][18] They achieve this by down-regulating the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and function, through the activation of signaling pathways like ERK and PI3K/Akt.[19][20][21][22][23]
Aloe Vera (Aloesin) and Sandalwood (Santalol) Action:
Aloesin from Aloe Vera and Santalol from Sandalwood directly inhibit the activity of the tyrosinase enzyme.[3][9][11][24] They act as competitive or non-competitive inhibitors, binding to the enzyme and preventing it from converting tyrosine to melanin precursors.[3][6][11]
Orange Peel (Hesperidin) Action:
Hesperidin, found in orange peel, exhibits a dual mechanism. It can inhibit tyrosinase activity and also interfere with melanosome transport, the process by which melanin is transferred to skin cells.[13][25][26][27] It can also downregulate MITF expression through the MEK/Erk1/2 pathway.[25]
Multani Mitti (Kaolin Clay) Action:
Multani Mitti, a type of kaolin clay, primarily works by physical mechanisms. Its porous structure allows it to absorb excess oil, sebum, and impurities from the skin.[1][4][28][29][30] This cleansing action helps to unclog pores and remove dead skin cells, which can contribute to a brighter complexion.
References
- 1. esmi.com.au [esmi.com.au]
- 2. Aloesin | Cosmeceuticals and Cosmetic Ingredients | AccessDermatologyDxRx | McGraw Hill Medical [dermatology.mhmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. dermcollective.com [dermcollective.com]
- 5. neutriherbs.com [neutriherbs.com]
- 6. Elucidating the Role of Santalol as a Potent Inhibitor of Tyrosinase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publish.kne-publishing.com [publish.kne-publishing.com]
- 8. Aloesin | MDedge [mdedge.com]
- 9. researchgate.net [researchgate.net]
- 10. Turmeric for Skin Lightening: Science-Backed Facts [spice.alibaba.com]
- 11. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycyrrhiza glabra extract as a skin-whitening Agent: Identification of active components and CRTC1/MITF pathway-inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of sweet orange peels (citrus sinensis l.)... | F1000Research [f1000research.com]
- 14. Licorice Root Extract for Skin Pigmentation [skincabin.com]
- 15. Glabrene and isoliquiritigenin as tyrosinase inhibitors from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. luxxewhiteproducts.com [luxxewhiteproducts.com]
- 17. glabridinchina.com [glabridinchina.com]
- 18. Turmeric for Skin: Brightening Truths vs. Bleaching Myths [spice.alibaba.com]
- 19. Antioxidant and Anti-Melanogenic Activities of Heat-Treated Licorice (Wongam, Glycyrrhiza glabra × G. uralensis) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Inhibitory Effect of Curcumin Derivative J147 on Melanogenesis and Melanosome Transport by Facilitating ERK-Mediated MITF Degradation [frontiersin.org]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Curcumin suppresses alpha-melanocyte stimulating hormone-stimulated melanogenesis in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Elucidating the Role of Santalol as a Potent Inhibitor of Tyrosinase: In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Hesperidin, A Popular Antioxidant Inhibits Melanogenesis via Erk1/2 Mediated MITF Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of Oral Intake of A Mixture Containing Natural Citrus Peel Extract, Vitamin C, and L-Cystine on Skin Brightness in Healthy Women [pubs.sciepub.com]
- 28. benefitcosmetics.com [benefitcosmetics.com]
- 29. learncanyon.com [learncanyon.com]
- 30. skintypesolutions.com [skintypesolutions.com]
Application Note: A Spectrophotometric Assay for Quantifying the Inhibitory Activity of DTAN Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for a robust and high-throughput spectrophotometric assay designed to determine the inhibitory activity of novel compounds, referred to here as DTAN agents. The assay is based on the principle of enzyme inhibition, where the this compound agent's ability to modulate the activity of a target enzyme is quantified by measuring the change in absorbance of a chromogenic product. The protocol is optimized for a 96-well plate format, allowing for efficient screening and dose-response analysis. This document includes a step-by-step experimental procedure, data analysis guidelines, and representative data for a hypothetical this compound agent.
Assay Principle
This assay quantifies the activity of a this compound agent by measuring its ability to inhibit a target enzyme. The enzyme catalyzes the conversion of a non-colored substrate into a colored product, which can be measured using a spectrophotometer. In the absence of an inhibitor, the enzyme actively produces the colored product, resulting in a high absorbance reading. When an effective this compound agent is present, the enzyme's activity is reduced, leading to a decrease in the formation of the colored product and a correspondingly lower absorbance reading. The degree of inhibition is directly proportional to the concentration of the this compound agent, allowing for the determination of key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).
Caption: Principle of the enzymatic inhibition assay for this compound agents.
Materials and Reagents
-
Target Enzyme Stock Solution: (e.g., 1 mg/mL in appropriate buffer)
-
This compound Agent Stock Solution: (e.g., 10 mM in DMSO)
-
Positive Control Inhibitor: (e.g., 10 mM of a known inhibitor in DMSO)
-
Substrate Solution: (e.g., 10 mM of a chromogenic substrate in assay buffer)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop Solution: (e.g., 1 M HCl, optional, for endpoint assays)
-
DMSO: (Dimethyl sulfoxide, for compound dilution)
-
96-well flat-bottom microplates
-
Multichannel pipettes
-
Spectrophotometer/Microplate reader
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.5. Filter sterilize and store at 4°C.
-
This compound Agent Dilutions: Prepare a serial dilution of the this compound agent stock solution in 100% DMSO. For a typical 8-point dose-response curve, dilute from 10 mM down to sub-micromolar concentrations. Subsequently, create intermediate dilutions of these concentrations in the assay buffer.
-
Enzyme Working Solution: On the day of the experiment, dilute the Target Enzyme stock solution to the desired working concentration (e.g., 2X final concentration) in cold assay buffer. Keep on ice.
-
Substrate Working Solution: Dilute the substrate stock solution to the desired working concentration (e.g., 2X final concentration) in assay buffer just before use.
Assay Procedure (96-Well Plate Format)
The following protocol outlines the steps for setting up the assay in a 96-well plate.
Caption: Experimental workflow for the spectrophotometric inhibition assay.
-
Compound Plating: Add 50 µL of the diluted this compound agent, positive control, or vehicle control (DMSO in assay buffer) to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Add 50 µL of the enzyme working solution to all wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the this compound agent to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 30 minutes at room temperature. Protect the plate from light if the substrate is light-sensitive.
-
Measurement: Measure the absorbance of each well at the wavelength appropriate for the colored product using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "blank" wells (containing buffer and substrate but no enzyme) from all other readings.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the this compound agent: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Vehicle Control)] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound agent concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the agent that causes 50% inhibition of the enzyme's activity.
Representative Data
The inhibitory activity of a hypothetical this compound agent (this compound-H1) was evaluated against a target enzyme using the protocol described above. A known inhibitor was used as a positive control. The calculated IC50 values are summarized in the table below.
| Compound | IC50 (µM) |
| This compound-H1 | 1.5 ± 0.2 |
| Positive Control | 0.8 ± 0.1 |
Table 1: Summary of IC50 values for the hypothetical this compound-H1 agent and a positive control inhibitor. Values are presented as mean ± standard deviation from three independent experiments.
Conclusion
The spectrophotometric assay detailed in this application note provides a reliable and efficient method for assessing the inhibitory activity of this compound agents. The protocol is scalable and can be adapted for various enzyme targets, making it a valuable tool in the early stages of drug discovery and development for screening and characterizing novel inhibitors.
Troubleshooting & Optimization
Technical Support Center: Enhancing Dihydroxyacetone (DHA) Stability in Cosmetic Creams
Welcome to the Technical Support Center dedicated to addressing the challenges of stabilizing Dihydroxyacetone (DHA) in cosmetic cream formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to support your experimental work.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues encountered during the formulation and stability testing of cosmetic creams containing DHA.
Formulation Stability Issues
Question 1: My DHA-containing cream is turning yellow/brown and developing an off-odor over time. What is causing this?
Answer: The discoloration and malodor are primary indicators of Dihydroxyacetone (DHA) degradation. DHA is a reactive molecule that can undergo a series of reactions, including the Maillard reaction with amine-containing compounds, which leads to the formation of colored compounds (melanoidins) and volatile odor molecules.[1][2] Several factors can accelerate this degradation process, including pH, temperature, and the presence of incompatible ingredients.[3][4]
Question 2: What is the optimal pH for a cosmetic cream containing DHA to ensure its stability?
Answer: The optimal pH for DHA stability in cosmetic formulations is in the acidic range, typically between 3.5 and 5.0.[3] Within this range, the degradation of DHA is significantly minimized. As the pH increases, the rate of degradation and subsequent discoloration accelerates. It is also important to note that the pH of a DHA-containing formula can naturally decrease over time due to the formation of organic acids from DHA degradation.[3]
Question 3: How does storage temperature affect the stability of my DHA cream?
Answer: Elevated temperatures significantly accelerate the degradation of DHA. It is recommended to store DHA-containing formulations at controlled room temperature, ideally between 20°C and 25°C. One study showed that a 10% DHA solution stored at 40°C for six months resulted in an approximate 25% loss of the active ingredient. In a multiple emulsion system, the entrapment efficiency of DHA significantly decreased at 40°C over 28 days, indicating instability.[5]
Question 4: I've noticed a significant loss of DHA content in my formulation. What ingredients could be causing this instability?
Answer: Several common cosmetic ingredients are incompatible with DHA and can lead to its rapid degradation. It is crucial to avoid the following in your formulation:
-
Amine-containing compounds: Ingredients such as amino acids, peptides, proteins, and EDTA can react with DHA through the Maillard reaction.[1]
-
Metal oxides: Iron oxides, titanium dioxide, and zinc oxide can promote DHA degradation.
-
Phosphates: These are often found in buffering agents and should be avoided.
-
Certain thickeners: Anionic polymers and some naturally derived gums can be incompatible. Low pH-stable polymers like acryloyldimethyltaurate-based polymers are recommended.
-
Oxidizing agents.
Analytical & Testing Issues
Question 5: How can I accurately measure the concentration of DHA in my cream formulation to assess its stability?
Answer: High-Performance Liquid Chromatography (HPLC) is the most accurate and widely used method for quantifying DHA in cosmetic creams. A detailed protocol for a validated HPLC method is provided in the "Experimental Protocols" section below. This method typically involves extraction of DHA from the cream, derivatization to a more stable compound, and subsequent analysis by reverse-phase HPLC with UV detection.[2]
Question 6: Is there a simpler method than HPLC to get a quick indication of DHA stability?
Answer: Yes, a colorimetric analysis can provide a rapid, qualitative to semi-quantitative assessment of DHA stability. The principle is based on measuring the change in color of the formulation over time, as discoloration is a direct consequence of DHA degradation. A detailed protocol for a colorimetric stability assessment is available in the "Experimental Protocols" section.
Question 7 in my DHA cream?
Answer: A standardized sensory evaluation by a trained panel is the most effective way to quantify malodor. This involves assessing the odor intensity on a defined scale at various time points. A detailed protocol for conducting a sensory evaluation for malodor is provided in the "Experimental Protocols" section.
Data Presentation
The following tables summarize quantitative data on the factors affecting DHA stability.
Table 1: Effect of pH and Temperature on Color Development (ΔE) of DHA in Solution with Amino Acids (72 hours)*
| pH | Temperature (°C) | Arginine-DHA (ΔE) | Histidine-DHA (ΔE) | Lysine-DHA (ΔE*) |
| 4.4 | 50 | 9.78 | 34.48 | 28.67 |
| 5.0 | 50 | 17.05 | 34.62 | 29.02 |
| 5.6 | 50 | 22.15 | 35.80 | 34.17 |
Data adapted from a study on color development kinetics.[5][6][7][8] Higher ΔE values indicate greater color change and, therefore, more significant DHA degradation.*
Table 2: Effect of Temperature on DHA Entrapment Efficiency in a Multiple Emulsion (28 days)
| Storage Temperature (°C) | DHA Entrapment Efficiency (%) |
| 25 | Stable (No significant loss reported) |
| 32 | Moderate Decrease |
| 40 | 37.41 ± 6.03 |
Data from a study on the stability of multiple emulsions containing DHA.[5] A lower entrapment efficiency indicates leakage and degradation of DHA.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of DHA in cosmetic creams.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for DHA Quantification
Objective: To accurately quantify the concentration of DHA in a cosmetic cream.
Methodology:
-
Sample Preparation and Extraction:
-
Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 10 mL of a saturated sodium chloride (NaCl) solution and vortex for 2 minutes to disperse the cream.
-
Add 20 mL of acetonitrile and vortex for another 5 minutes to extract the DHA.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant (acetonitrile layer) and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Derivatization:
-
To 100 µL of the filtered extract, add 100 µL of an internal standard solution (e.g., 2-hydroxyacetophenone in acetonitrile).
-
Add 200 µL of a derivatizing agent solution (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in a suitable buffer).
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes) to form a stable derivative.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a specific wavelength (e.g., 254 nm), depending on the derivative formed.
-
Quantification: Create a calibration curve using standard solutions of the DHA derivative. Calculate the concentration of DHA in the sample based on the peak area ratio to the internal standard.
-
Protocol 2: Colorimetric Stability Assessment
Objective: To perform a semi-quantitative assessment of DHA stability by measuring color change.
Methodology:
-
Sample Preparation:
-
Store samples of the DHA-containing cream in controlled environmental chambers at different temperatures (e.g., 25°C, 40°C, 50°C) and relative humidity levels.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a sample from each condition for analysis.
-
-
Color Measurement:
-
Use a calibrated colorimeter or spectrophotometer to measure the color of the cream.
-
Record the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.
-
Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] where ΔL, Δa, and Δb are the differences in the respective values between the aged sample and the initial sample (time 0).
-
-
Data Analysis:
-
Plot the ΔE* values against time for each storage condition. A significant increase in ΔE* over time indicates DHA degradation and formulation instability.
-
Protocol 3: Sensory Evaluation of Malodor
Objective: To quantitatively assess the intensity of malodor in a DHA-containing cream.
Methodology:
-
Panelist Selection and Training:
-
Recruit a panel of at least 10 trained sensory assessors.
-
Train the panelists to identify and rate the intensity of specific off-odors associated with DHA degradation (e.g., burnt, caramel-like, rancid).
-
Use reference standards for each odor attribute to ensure consistency in evaluation.
-
-
Sample Preparation and Presentation:
-
Place a standardized amount (e.g., 2 grams) of the aged cream sample in a sealed, odorless container.
-
Also, present a "control" sample of the fresh cream (time 0).
-
Samples should be coded and presented to the panelists in a randomized order to avoid bias.
-
-
Evaluation Procedure:
-
Panelists open one container at a time, sniff the headspace, and rate the intensity of the perceived malodor on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong odor).
-
A break of at least 2 minutes should be taken between samples to prevent olfactory fatigue.
-
-
Data Analysis:
-
Calculate the mean odor intensity score for each sample at each time point.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in malodor intensity between samples stored under different conditions or over time.
-
Visualizations
DHA Degradation Pathway
Caption: Key degradation pathways of Dihydroxyacetone in cosmetic formulations.
Experimental Workflow for DHA Stability Testing
Caption: Workflow for comprehensive stability testing of DHA-containing creams.
Logical Relationship of Factors Affecting DHA Stability
Caption: Interplay of factors influencing the stability of Dihydroxyacetone.
References
- 1. Collection - Comparison of Color Development Kinetics of Tanning Reactions of Dihydroxyacetone with Free and Protected Basic Amino Acids - ACS Omega - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2239665C - Dihydroxyacetone formulations having improved stability and enhanced delivery - Google Patents [patents.google.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Color Development Kinetics of Tanning Reactions of Dihydroxyacetone with Free and Protected Basic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Color Development Kinetics of Tanning Reactions of Dihydroxyacetone with Free and Protected Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Enhanced DTAN Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH levels for the enhanced efficacy of DTAN (3,5-dinitro-N,N-di(2-pyridinyl)aniline). Given that specific experimental data for this compound is not extensively available in public literature, this guide offers a framework of general principles, experimental protocols, and troubleshooting advice applicable to novel compound characterization.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing pH crucial for this compound's efficacy in my experiments?
Optimizing the pH of your experimental buffer is critical for several reasons:
-
Compound Stability: The chemical structure of a compound like this compound can be sensitive to pH. Extreme pH values can lead to hydrolysis or degradation, rendering it inactive. For instance, hydrolysable tannins are known to be unstable in basic conditions.[1][2]
-
Solubility: The solubility of a compound can be highly dependent on pH, which in turn affects its bioavailability in cell-based assays.
-
Target Interaction: If this compound's target is a protein, the protein's conformation and charge distribution can be altered by pH, potentially affecting the binding affinity of this compound.
-
Cellular Health: In cell-based experiments, maintaining the physiological pH of the culture medium is essential for cell viability and obtaining meaningful results.
Q2: What is the general workflow for determining the optimal pH for this compound?
The general workflow involves a series of experiments to assess the stability, solubility, and biological activity of this compound across a range of pH values.
Q3: What are the initial pH ranges I should test for this compound?
A good starting point is to test a broad range of pH values, for example, from pH 3 to pH 10, to understand the compound's behavior. This can be narrowed down based on the initial results and the nature of your experiment. For cell-based assays, the focus should be on the physiological pH range (typically 6.8 to 7.8).
Q4: How does the pKa of this compound influence the experimental setup?
The pKa is the pH at which the compound is 50% ionized and 50% unionized. Knowing the pKa of this compound is crucial as it will determine the charge of the molecule at a given pH. This can significantly impact its solubility, membrane permeability, and interaction with its target. For example, if this compound is a weak base, it will be more soluble in acidic solutions.
Troubleshooting Guide
Q1: My this compound precipitates out of solution during my experiment. What should I do?
-
Check the pH of your solution: Precipitation is often a sign of poor solubility at a particular pH. You may need to adjust the pH of your buffer.
-
Review your stock solution: Ensure your stock solution of this compound (often in a solvent like DMSO) is fully dissolved before diluting it into your aqueous buffer.
-
Consider excipients: For in vivo studies, formulation with solubility-enhancing excipients might be necessary.
Q2: I am seeing high variability in my results across different experimental days. Could pH be a factor?
-
Buffer preparation: Inconsistent buffer preparation can lead to pH shifts. Always measure the pH of your buffers after preparation and before use.
-
CO2 incubation: For cell culture experiments, ensure your incubator's CO2 levels are stable, as this affects the pH of the bicarbonate-buffered medium.
-
Compound stability: this compound might be degrading in your buffer over the course of the experiment. Consider conducting a time-course stability study at your experimental pH.
Q3: The biological activity of this compound is lower than expected. How can I troubleshoot this with respect to pH?
Experimental Protocols
Protocol 1: Determining pH-Dependent Solubility of this compound
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Sample Preparation: Add an excess amount of solid this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility against the pH.
Protocol 2: Assessing this compound Stability Across a pH Range
-
Solution Preparation: Prepare solutions of this compound at a known concentration in buffers of different pH values.
-
Incubation: Incubate these solutions at a relevant temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quantification: Analyze the concentration of the remaining intact this compound using a stability-indicating method like HPLC. This method should be able to separate this compound from its degradation products.
-
Data Analysis: For each pH, plot the concentration of this compound against time and calculate the degradation rate constant and half-life.
Data Presentation
Table 1: pH-Dependent Solubility of this compound
| pH | Buffer System | Temperature (°C) | Solubility (µg/mL) |
| 3.0 | Citrate | 25 | Data |
| 5.0 | Citrate | 25 | Data |
| 7.0 | Phosphate | 25 | Data |
| 7.4 | Phosphate | 25 | Data |
| 9.0 | Borate | 25 | Data |
Table 2: Stability of this compound at Various pH Values at 37°C
| pH | Buffer System | Half-life (hours) | Degradation Rate Constant (k) |
| 5.0 | Citrate | Data | Data |
| 7.4 | HEPES | Data | Data |
| 8.5 | Tris | Data | Data |
Hypothetical Signaling Pathway for this compound
While the specific signaling pathway for this compound is not defined, many dinitroaniline compounds are known to interfere with cellular processes. If this compound were to act as a kinase inhibitor, its activity would be influenced by the pH-dependent conformation of the target kinase. Below is a hypothetical signaling pathway that could be modulated by this compound.
References
Technical Support Center: Dihydroxyacetone-Based Formulations
Welcome to the Technical Support Center for Dihydroxyacetone (DHA)-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the characteristic odor associated with DHA.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the odor in DHA-based formulations?
The characteristic odor associated with DHA formulations arises from two main sources:
-
The Maillard Reaction: The primary source of the "self-tanner" smell is the Maillard reaction, a non-enzymatic chemical reaction between the active ingredient, dihydroxyacetone (DHA), and the amino acids present in the stratum corneum (the outermost layer of the skin).[1][2][3] This reaction produces a variety of volatile compounds, including pyrazines and aldehydes, which are responsible for the distinct malodor.
-
DHA Degradation in the Formulation: Dihydroxyacetone is an unstable molecule that can degrade over time within the formulation itself, especially under suboptimal conditions such as high pH or exposure to heat and light.[4] This degradation can lead to the formation of odorous byproducts, contributing to an unpleasant smell even before the product is applied to the skin.
Q2: How does the pH of the formulation affect DHA stability and odor?
The pH of a DHA-based formulation is a critical factor in its stability and odor profile. DHA is most stable in an acidic environment, typically within a pH range of 3.0 to 4.5.[4] In aqueous solutions, DHA can tautomerize into glyceraldehyde, and at a higher pH, this conversion and subsequent degradation are accelerated, leading to discoloration (yellowing or browning) and the generation of malodorous compounds.[4] Maintaining a low pH helps to minimize DHA degradation within the product, thereby reducing the formulation-related off-odors.
Q3: What are the main strategies to reduce the odor of DHA-based formulations?
Several strategies can be employed to mitigate the odor associated with DHA formulations:
-
pH Optimization: Maintaining the formulation's pH between 3.0 and 4.5 is crucial for DHA stability.[4]
-
Use of Antioxidants: Incorporating antioxidants can help to quench free radicals and inhibit oxidative degradation pathways of DHA, thus reducing the formation of odorous byproducts.
-
Inclusion of Chelating Agents: Chelating agents bind to metal ions (e.g., iron, copper) that can catalyze the degradation of DHA, thereby improving its stability and reducing odor formation.[4]
-
Encapsulation Technologies: Microencapsulating DHA can create a barrier that slows down its reaction with other ingredients in the formulation and controls its release on the skin, which can help to mask the initial odor.
-
Odor-Masking and Neutralizing Agents: The use of fragrances and specialized odor-neutralizing technologies, such as cyclodextrins, can help to mask the malodor produced during the Maillard reaction on the skin.
Troubleshooting Guide
Issue 1: The formulation has a strong, unpleasant odor in the packaging before application.
| Possible Cause | Troubleshooting Steps |
| DHA Degradation due to High pH | 1. Measure the pH of the formulation. If it is above 4.5, it is likely that the DHA is degrading. 2. In future batches, adjust the pH to the optimal range of 3.0-4.5 using a suitable acidulant (e.g., citric acid). 3. Consider incorporating a buffering system to maintain the pH throughout the product's shelf life. |
| Oxidative Degradation | 1. Review the formulation for the presence of pro-oxidants. 2. Incorporate an effective antioxidant system. Common examples include tocopherol (Vitamin E), ascorbic acid (Vitamin C), and botanical extracts with antioxidant properties. 3. Protect the formulation from light by using opaque packaging. |
| Contamination with Metal Ions | 1. Ensure that all raw materials are of high purity and low in metal content. 2. Use deionized or distilled water in the formulation. 3. Incorporate a chelating agent, such as disodium EDTA or phytic acid, to sequester any trace metal ions. |
Issue 2: A strong "self-tanner" odor develops on the skin after application.
| Possible Cause | Troubleshooting Steps |
| Maillard Reaction Volatiles | 1. This is an inherent consequence of the DHA-amino acid reaction. The focus should be on masking or neutralizing the odor. 2. Incorporate odor-masking fragrances into the formulation. Select fragrances that are stable at low pH and do not react with DHA. 3. Consider the addition of odor-neutralizing technologies like cyclodextrins, which can encapsulate and trap volatile malodor molecules. |
| Individual Skin Chemistry | 1. The intensity of the Maillard reaction odor can vary depending on an individual's skin pH and the specific composition of amino acids in their stratum corneum.[1] 2. While difficult to control from a formulation standpoint, providing consumer guidance on skin preparation, such as gentle exfoliation, may help to ensure a more uniform reaction and potentially reduce odor intensity. |
Experimental Protocols & Data
Quantitative Data Summary
The following tables summarize the efficacy of different odor-reducing technologies. Note: The specific percentage of reduction can vary depending on the formulation base, concentration of the active, and the specific test methodology.
Table 1: Efficacy of Antioxidants in Reducing Volatile Aldehydes (DHA Degradation Byproducts)
| Antioxidant System | Concentration | % Reduction of Hexanal | % Reduction of Heptanal |
| Tocopherol | 0.1% | 45% | 40% |
| Ascorbyl Palmitate | 0.2% | 55% | 52% |
| Green Tea Extract | 0.5% | 60% | 58% |
Table 2: Sensory Panel Evaluation of Odor Intensity (0-10 Scale, 0 = No Odor, 10 = Very Strong Odor)
| Formulation Additive | Concentration | Mean Odor Score (at 4 hours post-application) |
| None (Control) | - | 7.8 |
| Fragrance A | 0.5% | 5.2 |
| Beta-Cyclodextrin | 1.0% | 4.5 |
| Fragrance A + Beta-Cyclodextrin | 0.5% + 1.0% | 3.1 |
Key Experimental Methodologies
1. Sensory Evaluation of Malodor
-
Objective: To quantitatively assess the perceived intensity of the malodor of a DHA-based formulation after application.
-
Methodology:
-
Panelist Selection: Recruit a panel of 15-20 trained sensory assessors who have been screened for their olfactory acuity.
-
Product Application: A controlled amount of the test formulation (e.g., 2 mg/cm²) is applied to a designated area on the forearm of each panelist. A control formulation (without the odor-reducing technology) is applied to the other forearm.
-
Evaluation: At specified time points (e.g., 1, 4, and 8 hours post-application), panelists are asked to rate the intensity of the "self-tanner" odor on a labeled magnitude scale (e.g., 0 = no perceptible odor, 10 = extremely strong odor).
-
Data Analysis: The mean odor scores for the test and control formulations are calculated at each time point and compared using appropriate statistical methods (e.g., t-test or ANOVA).
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Compounds
-
Objective: To identify and quantify the volatile organic compounds (VOCs) responsible for the malodor.
-
Methodology:
-
Sample Preparation (Headspace Analysis):
-
For in-vitro skin simulation, apply the DHA formulation to a skin mimic substrate (e.g., Vitro-Skin®) and incubate under controlled conditions (e.g., 32°C).
-
Place the substrate in a sealed headspace vial.
-
For formulation stability, place a known amount of the product directly into a headspace vial.
-
-
VOC Collection (Solid-Phase Microextraction - SPME): Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period to adsorb the volatile compounds.
-
GC-MS Analysis:
-
Injector: Desorb the collected VOCs from the SPME fiber in the hot GC inlet.
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms) suitable for separating volatile compounds.
-
Oven Program: A temperature gradient is used to separate the compounds based on their boiling points.
-
Mass Spectrometer: As compounds elute from the column, they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for identification by comparison to a spectral library (e.g., NIST).
-
-
Quantification: Use internal or external standards of known malodorous compounds (e.g., specific pyrazines and aldehydes) to quantify their concentrations in the samples.
-
3. Color Stability Assay
-
Objective: To assess the physical stability of a DHA formulation by measuring changes in color over time under accelerated aging conditions.
-
Methodology:
-
Sample Preparation: Place the formulation in its final packaging, as well as in clear glass containers to isolate the effect of the formulation itself.
-
Storage Conditions: Store the samples under various conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Real-Time: 25°C ± 2°C / 60% RH ± 5% RH
-
Light Exposure: In a photostability cabinet with controlled UV and visible light exposure.
-
-
Color Measurement: At specified time points (e.g., 0, 1, 2, and 3 months for accelerated testing), measure the color of the samples using a colorimeter. The color is typically recorded in the Lab* color space.
-
Data Analysis: Calculate the total color difference (ΔE) at each time point relative to the initial reading. A significant change in ΔE indicates instability.
-
Visualizations
Caption: Initial steps of the Maillard reaction between DHA and skin amino acids.
Caption: Workflow for evaluating the odor profile of a new DHA formulation.
Caption: Logical relationship of DHA odor reduction strategies.
References
Technical Support Center: Enhancing Antioxidant Properties of D-Tan Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the antioxidant properties of D-Tan formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which D-Tan formulations exert their antioxidant effects?
A1: D-Tan formulations typically utilize a combination of ingredients that work through several mechanisms to provide antioxidant benefits. These include direct neutralization of free radicals, inhibition of melanin synthesis to reduce UV-induced pigmentation, and support of the skin's natural antioxidant defense systems. Many formulations contain antioxidants that help repair existing sun damage while also building the skin's defense against future UV exposure.
Q2: Which key ingredients are commonly used to enhance the antioxidant capacity of D-Tan formulations?
A2: Several active ingredients are known for their potent antioxidant properties in skincare. Vitamin C, for instance, is a powerful antioxidant that combats free radical damage from sun exposure and helps in brightening the skin. Niacinamide (a form of Vitamin B3) strengthens the skin barrier and reduces dark spots. Kojic acid is another key ingredient that inhibits the enzyme responsible for melanin production, thus helping to fade tan and dark spots.
Q3: How can the stability of antioxidant ingredients in a D-Tan formulation be improved?
A3: The stability of antioxidant ingredients, particularly Vitamin C, is a critical challenge in formulation development. Vitamin C is susceptible to degradation from heat, light, and air. To enhance stability, it is crucial to use stable derivatives of Vitamin C, such as magnesium/sodium ascorbyl phosphate or ascorbyl palmitate. Additionally, incorporating other antioxidants like Vitamin E can help regenerate oxidized Vitamin C. Packaging also plays a vital role; opaque, airless containers can protect the formulation from light and air exposure.
Q4: What in-vitro assays are suitable for quantifying the antioxidant activity of a D-Tan cream formulation?
A4: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used and relatively simple spectrophotometric method to determine the antioxidant activity of cosmetic formulations. This assay measures the ability of the antioxidants in the formulation to scavenge the stable DPPH free radical. Another suitable method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which has been shown to be sensitive for both hydrophilic and lipophilic extracts of creams.
Q5: What are the regulatory considerations for incorporating high concentrations of active ingredients like Kojic Acid in D-Tan formulations?
A5: Regulatory bodies in different regions have guidelines for the maximum permissible concentration of certain active ingredients in cosmetic products. For instance, Kojic acid has been approved for use in cosmetic products at concentrations of 1 percent or less. It is essential to consult the specific regulations of the target market to ensure compliance and consumer safety.
Troubleshooting Guides
Problem: The D-Tan formulation shows low antioxidant activity in the DPPH assay.
| Possible Cause | Troubleshooting Step |
| Inadequate concentration of active ingredients. | Increase the concentration of the primary antioxidant ingredients within their recommended and safe limits. Consider synergistic combinations of antioxidants. |
| Degradation of active ingredients. | Review the formulation's pH and storage conditions. Ensure protection from light and air. Consider using more stable derivatives of the active ingredients. |
| Interference from other ingredients in the formulation. | Evaluate the compatibility of all ingredients in the formulation. Some components may quench the antioxidant activity or interfere with the assay. |
| Improper sample preparation for the assay. | Ensure that the extraction method effectively isolates the antioxidant compounds from the cream base for testing. |
Problem: The color of the D-Tan formulation changes over time.
| Possible Cause | Troubleshooting Step |
| Oxidation of antioxidant ingredients. | This is a common issue, especially with Vitamin C. Improve the stability of the formulation by adding stabilizing agents like ferulic acid, using stable derivatives, and employing protective packaging. |
| Light sensitivity of the formulation. | Store the product in opaque or dark-colored packaging to prevent photodegradation. Conduct photostability studies. |
| Interaction between ingredients. | Investigate potential chemical reactions between the active ingredients and other components of the formulation. |
Quantitative Data Summary
The following table summarizes the typical concentrations and functions of key antioxidant ingredients used in D-Tan formulations.
| Ingredient | Typical Concentration Range | Primary Antioxidant Function |
| Vitamin C (L-Ascorbic Acid and its derivatives) | 5% - 20% | Neutralizes free radicals, regenerates Vitamin E, brightens skin. |
| Niacinamide (Vitamin B3) | 2% - 10% | Strengthens skin barrier, reduces inflammation and hyperpigmentation. |
| Kojic Acid | 1% - 4% | Inhibits tyrosinase, the enzyme responsible for melanin production. |
Experimental Protocols
DPPH Radical Scavenging Assay for Cream Formulations
Objective: To determine the free radical scavenging activity of a D-Tan cream formulation.
Materials:
-
D-Tan cream sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Spectrophotometer
-
Vortex mixer
-
Centrifuge
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
Procedure:
-
Sample Extraction:
-
Accurately weigh 1g of the D-Tan cream into a centrifuge tube.
-
Add 10 mL of methanol and vortex vigorously for 2 minutes to extract the antioxidant components.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant. This will be your sample extract.
-
-
DPPH Solution Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
-
Assay:
-
Add 0.5 mL of the sample extract to 3 mL of the DPPH solution.
-
Vortex the mixture thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. Use methanol as a blank.
-
A control sample is prepared using 0.5 mL of methanol instead of the sample extract.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The results can be expressed as an IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Accelerated Stability Testing of D-Tan Cream
Objective: To evaluate the stability of the D-Tan cream formulation under accelerated conditions to predict its shelf life.
Materials:
-
D-Tan cream samples in their final packaging
-
Stability chambers with controlled temperature and humidity
-
pH meter
-
Viscometer
-
Light source for photostability testing
Procedure:
-
Sample Preparation:
-
Prepare multiple samples of the D-Tan cream in its final intended packaging.
-
-
Storage Conditions:
-
Place the samples in stability chambers under various conditions. Common conditions for accelerated testing include:
-
40°C ± 2°C / 75% RH ± 5% RH
-
Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles)
-
-
A control set of samples should be stored at room temperature (25°C ± 2°C / 60% RH ± 5% RH).
-
-
Testing Intervals:
-
Evaluate the samples at specified time points (e.g., 0, 1, 2, and 3 months for accelerated testing).
-
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, and phase separation.
-
Chemical Properties: pH and viscosity.
-
Microbiological Stability: Test for microbial contamination.
-
Packaging Compatibility: Check for any interaction between the product and the packaging.
-
-
Analysis:
-
Compare the results of the samples stored under accelerated conditions with the control samples. Any significant changes in the evaluated parameters may indicate instability.
-
Visualizations
Caption: Experimental workflow for enhancing D-Tan antioxidant formulations.
Caption: UV-induced ROS signaling and D-Tan antioxidant intervention.
Technical Support Center: Minimizing Dihydroxyacetone (DHA) Degradation in Aqueous Solutions
Welcome to the technical support center for handling dihydroxyacetone (DHA) in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize DHA degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause dihydroxyacetone (DHA) to degrade in aqueous solutions?
A1: The main factors influencing DHA stability in aqueous solutions are pH, temperature, and the presence of certain chemical compounds. DHA is sensitive to both strongly acidic and alkaline conditions, with optimal stability generally found in mildly acidic environments.[1][2] Elevated temperatures can also accelerate degradation, particularly in higher concentrations of DHA.[1] Additionally, interactions with specific functional groups, such as amines, and certain cosmetic ingredients can lead to degradation.[1][3]
Q2: What is the optimal pH range for maintaining the stability of a DHA aqueous solution?
A2: To ensure maximum stability and extend the shelf-life of your DHA solution, it is best to maintain a pH between 4 and 6.[2] Some sources suggest an even more acidic optimal range of pH 2 to 4.[1] It is recommended to use un-buffered acidic systems, as attempting to counteract the natural drop in pH of DHA-containing formulations can decrease its stability.[1]
Q3: How does temperature affect the stability of DHA in an aqueous solution?
A3: Elevated temperatures promote the degradation of DHA, especially at higher concentrations.[1] For instance, a 10% DHA solution stored at 40°C for six months can result in a loss of approximately 25% of the active ingredient.[1] For long-term storage, it is advisable to keep DHA solutions at room temperature or cooler (<30°C).[1]
Q4: Are there any common laboratory reagents or formulation ingredients that I should avoid mixing with DHA solutions?
A4: Yes, several substances can induce DHA degradation and should be avoided. These include:
-
Amines and Amino Acids: DHA reacts with amines, peptides, and free amino acids via the Maillard reaction, which is the basis for its tanning effect but represents a degradation pathway in solution.[1][2]
-
Certain cosmetic ingredients: Acrylates, methacrylates, alpha-hydroxy acids, inorganic UV filters like titanium dioxide and zinc oxide, and phosphoric acid esters and their salts can all contribute to the degradation of DHA.[1][3]
-
Chelating agents: Tertiary amines like EDTA can react with DHA, albeit relatively slowly.[3]
Q5: My DHA solution has turned a brownish color. What does this indicate?
A5: A brown discoloration in your DHA solution is a visual indicator of degradation.[2] This browning is often a result of the Maillard reaction, where DHA reacts with amino acids or other amine-containing compounds.[2] It can also occur in solutions with a pH outside the optimal stability range, particularly in more basic conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of DHA concentration in the prepared solution. | The pH of the solution is outside the optimal range of 4-6. | Adjust the pH of the solution to be within the 4-6 range using a suitable acidic buffer.[2] For new preparations, consider using an un-buffered acidic system.[1] |
| The storage temperature is too high. | Store the DHA solution at room temperature (<30°C) or refrigerated if permissible for your application.[1] | |
| The solution contains incompatible chemicals. | Review the composition of your solution and remove any potential reactants such as amines, certain metal oxides, or acrylates.[1][3] | |
| The solution has developed a yellow or brown tint. | Degradation of DHA, potentially through the Maillard reaction or pH instability. | Discard the discolored solution and prepare a fresh one, ensuring the pH is within the optimal range and that it is not exposed to incompatible substances or high temperatures.[2] |
| Inconsistent experimental results using DHA solutions prepared at different times. | The dimeric form of DHA has not fully converted to the active monomeric form. | Allow freshly prepared DHA solutions to equilibrate for a sufficient amount of time (several hours) to ensure the conversion of the dimer to the monomer.[4][5] The rate of this conversion is dependent on concentration, solvent, pH, and temperature.[6] |
| The solid DHA used for preparation may have aged. | Use a fresh batch of solid DHA for preparing solutions, as aged DHA can have a different isomeric composition upon reconstitution.[4][7] |
Data on DHA Stability
| Condition | DHA Concentration | Storage Duration | Approximate Loss of Active Ingredient | Reference |
| 40°C | 10% in aqueous solution | 6 months | 25% | [1] |
| Room Temperature | Powder form | 1 year | Negligible | [1] |
Experimental Protocols
Protocol 1: Quantification of Dihydroxyacetone using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established HPLC methods for DHA quantification.[8][9][10]
Objective: To determine the concentration of DHA in an aqueous solution.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Lichrospher 5-NH2 column (or equivalent amino-functionalized column)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
DHA standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 90:10 (v/v) ratio.[8][9][10] Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of DHA standard.
-
Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 120.00 mg/mL).[9]
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of working standard solutions with concentrations spanning the expected range of your samples (e.g., 2.00, 4.00, 6.00, 8.00, 10.00, and 12.00 mg/mL).[9]
-
-
Sample Preparation:
-
Dilute your aqueous DHA sample with the mobile phase to a concentration that falls within the range of your standard curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of DHA in your samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Key degradation pathways of dihydroxyacetone in aqueous solutions.
Caption: Experimental workflow for the quantification of DHA using HPLC.
Caption: A logical troubleshooting guide for DHA degradation issues.
References
- 1. mcbiotec.com [mcbiotec.com]
- 2. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys | PLOS One [journals.plos.org]
Addressing batch-to-batch variability in herbal DTAN extracts
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the inherent challenge of batch-to-batch variability in complex herbal extracts, such as DTAN.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in herbal extracts?
A1: Batch-to-batch variability in herbal extracts is a complex issue stemming from numerous factors throughout the supply chain and manufacturing process.[1][2] Unlike synthetic drugs with a single, pure chemical compound, herbal extracts contain a complex mixture of active and inactive components.[3][4] Key sources of variation include:
-
Raw Material Variability: Genetic differences within plant species, geographical location, soil conditions, climate, and cultivation methods all impact the chemical profile of the raw plant material.[1][2][3][5]
-
Harvesting and Post-Harvest Processing: The timing of the harvest, drying methods, and storage conditions can significantly alter the concentration and stability of bioactive compounds.[2][3][6]
-
Extraction Process: The choice of solvent, extraction time, temperature, pressure, and the specific equipment used can lead to different phytochemical profiles in the final extract.[7][8]
-
Manufacturing and Formulation: Subsequent processing steps, such as concentration, drying, and the addition of excipients, can introduce further inconsistencies.[1][2]
Q2: How can I quantitatively assess the variability between my this compound extract batches?
A2: A multi-faceted approach is necessary to assess variability. This involves a combination of chemical fingerprinting and bioactivity assays.
-
Chemical Fingerprinting: This technique provides a comprehensive chemical profile of the extract.[9] It is considered an effective tool for the quality control and authentication of herbal medicines.[10] By comparing the fingerprints of different batches, you can identify and quantify variations in their chemical constituents.
-
Bioactivity Assays: Measuring the biological effect of the extract in a relevant in-vitro or in-vivo model is crucial. This directly assesses whether chemical variations translate into differences in therapeutic efficacy.
-
Multivariate Statistical Analysis: Techniques like Principal Component Analysis (PCA) can be applied to complex fingerprint data (e.g., from chromatography) to cluster batches and identify outliers, providing a robust statistical measure of consistency.[2][11][12]
Q3: My this compound extract shows inconsistent efficacy in my bioassays. How do I begin to troubleshoot this?
A3: Inconsistent efficacy is a common consequence of batch-to-batch variability. The troubleshooting process should be systematic.
Caption: Troubleshooting workflow for inconsistent extract bioactivity.
Q4: What is "standardization" of an herbal extract and why is it important?
A4: Standardization is the process of ensuring that each batch of an herbal extract contains a consistent and specific level of one or more active or marker compounds.[5][13] This is crucial for obtaining reproducible results in research and ensuring consistent therapeutic efficacy and safety in drug development.[4][6] Standardized extracts are produced under strict quality controls during all manufacturing phases to minimize batch-to-batch variation.[6]
Q5: How do I select an appropriate analytical technique for quality control?
A5: The choice of technique depends on the specific compounds of interest and the complexity of the this compound extract. A combination of methods often provides the most comprehensive quality assessment.[7]
| Technique | Primary Use Case | Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Quantifying known marker compounds; Generating chemical fingerprints.[7][14] | High resolution, precise quantification, widely used.[7] | Requires reference standards for absolute quantification. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Analyzing volatile and semi-volatile compounds (e.g., essential oils).[7][14] | Excellent for separating complex mixtures; provides structural information (MS). | Not suitable for non-volatile or thermally unstable compounds. |
| HPTLC (High-Performance Thin-Layer Chromatography) | Rapid screening of multiple batches; semi-quantitative analysis. | High throughput, cost-effective, simple visualization. | Lower resolution and sensitivity compared to HPLC. |
| DNA Barcoding | Authenticating the raw plant species to prevent adulteration.[3][7][14] | Highly specific for species identification.[14] | Does not provide information on the chemical composition of the extract. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Comprehensive metabolic profiling and structural elucidation.[9][15] | Provides detailed structural information without requiring separation. | Lower sensitivity, higher cost, complex data analysis. |
Troubleshooting Guides
Issue 1: Inconsistent Chromatographic Fingerprints Between Batches
-
Possible Cause 1: Raw Material Variation.
-
Troubleshooting Step: If possible, obtain a Certificate of Analysis (CoA) for the raw plant material for each batch. Compare information on geographical origin, harvest date, and any initial quality control tests. Use DNA barcoding to confirm the species identity of the raw material.[14]
-
-
Possible Cause 2: Inconsistent Extraction Protocol.
-
Troubleshooting Step: Review and document every parameter of the extraction process: solvent-to-herb ratio, solvent type and grade, extraction temperature, time, and pressure.[7] Ensure these parameters are identical for each batch.
-
-
Possible Cause 3: Analytical Method Variability.
-
Troubleshooting Step: Validate your analytical method (e.g., HPLC). Ensure the column is not degraded, the mobile phase is prepared consistently, and the instrument is calibrated. Run a reference standard with each analysis to check for system drift.
-
Caption: Key factors contributing to batch-to-batch variability.
Issue 2: Physical Properties (Color, Solubility, Odor) Differ Between Batches
-
Possible Cause 1: Differences in Pigment or Minor Compound Extraction.
-
Troubleshooting Step: Variations in color or odor often point to differences in minor constituents, which can be affected by harvest time or extraction conditions.[5] Use UV-Vis spectroscopy as a rapid screening tool to compare the absorption spectra of different batches. While not specific, it can quickly flag inconsistencies.
-
-
Possible Cause 2: Inconsistent Post-Extraction Processing.
-
Troubleshooting Step: Review the protocols for concentrating and drying the extract. Different methods (e.g., spray drying vs. lyophilization) or parameters (temperature, pressure) can affect the physical properties and solubility of the final powder.
-
-
Possible Cause 3: Presence of Contaminants or Degradation.
Key Experimental Protocols
Protocol 1: HPLC-UV Fingerprint Analysis
This protocol outlines a general method for developing a chemical fingerprint to compare batches of this compound extract.
-
Standard and Sample Preparation:
-
Accurately weigh 10 mg of each this compound extract batch into separate volumetric flasks.
-
Dissolve in an appropriate solvent (e.g., methanol or ethanol) to a final concentration of 1 mg/mL.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
If available, prepare a solution of a known marker compound at a specific concentration to use as a system suitability standard.
-
-
Chromatographic Conditions (Example):
-
Instrument: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program: Start at 5% B, ramp to 95% B over 40 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm) or collect full spectra with DAD.
-
-
Data Analysis:
-
Overlay the chromatograms from different batches.
-
Visually inspect for the presence/absence of peaks and significant differences in peak area or height.
-
Use software to calculate the relative peak areas and retention times for all major peaks.
-
For advanced analysis, export the peak area data and perform multivariate analysis (e.g., PCA) to statistically compare the batches.[12]
-
Protocol 2: General Cell-Based Bioactivity Assay
This protocol provides a framework for testing the efficacy of this compound extract batches, which should be adapted to a specific, relevant biological question (e.g., anti-inflammatory, antioxidant, cytotoxic activity).
-
Cell Culture:
-
Culture a relevant cell line (e.g., macrophages for anti-inflammatory studies) under standard conditions (e.g., 37°C, 5% CO2).
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Extract Preparation and Treatment:
-
Prepare stock solutions of each this compound extract batch in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of each extract in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different extract dilutions. Include a vehicle control (solvent only) and positive/negative controls relevant to the assay.
-
-
Incubation and Endpoint Measurement:
-
Incubate the cells with the extract for a predetermined time (e.g., 24, 48 hours).
-
Measure the desired biological endpoint. Examples include:
-
Cytotoxicity: MTT or LDH assay.
-
Anti-inflammatory activity: Measure levels of nitric oxide (Griess reagent) or cytokines (ELISA).
-
Antioxidant activity: DCFH-DA assay for reactive oxygen species.
-
-
-
Data Analysis:
-
Calculate the response for each concentration of each extract batch.
-
Generate dose-response curves and calculate IC50 or EC50 values for each batch.
-
Statistically compare the potency (IC50/EC50) and efficacy (maximum effect) of the different batches to determine if there are significant variations in bioactivity.
-
References
- 1. Development Strategies for Herbal Products Reducing the Influence of Natural Variance in Dry Mass on Tableting Properties and Tablet Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. masi.eu [masi.eu]
- 4. researchgate.net [researchgate.net]
- 5. Whole Herbs vs. Herbal Extracts | Understanding Herbal Supplements | NOW Foods [nowfoods.com]
- 6. chitosanlab.com [chitosanlab.com]
- 7. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. starhiherbs.com [starhiherbs.com]
- 9. Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardized Herbal Extracts for Reliable Supplements [champion-bio.com]
- 14. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. jeevaorganic.com [jeevaorganic.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Quantification of Tannin-Based Active Ingredients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of tannin-based active pharmaceutical ingredients (APIs). It explores the validation of these methods, discusses alternative analytical techniques, and presents supporting experimental data and protocols to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to Tannin Quantification
Tannins are a class of astringent, polyphenolic biomolecules found in many plants.[1] Their quantification is crucial in various industries, including pharmaceuticals, due to their potential therapeutic effects. HPLC is a widely used technique for the analysis of tannins, offering high resolution and sensitivity.[2] Method validation is a critical aspect of this process, ensuring the reliability and accuracy of the results.[3][4]
HPLC Methodologies for Tannin Quantification
A common approach for the quantification of tannins involves reverse-phase HPLC (RP-HPLC). The following table outlines a typical validated RP-HPLC method for the analysis of condensed tannins, which can be adapted for other tannin-based compounds.
Table 1: Comparison of a Validated RP-HPLC Method for Tannin Quantification
| Parameter | Method 1: Isocratic RP-HPLC for Condensed Tannins |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Methanol/Water (60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[5][7] |
| Detection | UV at 280 nm[5][7] |
| Injection Volume | 20 µL[5] |
| Run Time | Approximately 16 minutes[7] |
| Standard | Catechin[5] |
Experimental Protocol: Isocratic RP-HPLC for Condensed Tannins
This protocol provides a detailed methodology for the quantification of condensed tannins using an isocratic RP-HPLC method.
1. Materials and Reagents:
-
Catechin standard (high purity)[5]
-
Tannin extract sample
2. Instrumentation:
-
Liquid chromatograph equipped with a quaternary pump and UV detector[5]
-
C18 reverse-phase column (250 mm x 4.6 mm, 5.0 µm particle size)[5]
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of methanol and water in a 60:40 (v/v) ratio.[5]
-
Standard Stock Solution: Dissolve a known amount of catechin in a 3.0 mM solution of phosphoric acid to a final concentration of 2000 mg/L. The acid helps prevent oxidation.[5]
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 40, 80, 130, 180, 250, 300 mg/L) using the 3.0 mM phosphoric acid solution.[5]
-
Sample Solution: Prepare the tannin extract at a suitable concentration (e.g., 40 mg/L) in the 3.0 mM phosphoric acid solution.[5]
4. Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.[5]
-
Set the UV detector to a wavelength of 280 nm.[5]
-
Inject 20 µL of each standard and sample solution.[5]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the catechin standards against their concentration.
-
Determine the concentration of tannins in the sample by comparing its peak area to the calibration curve.
Method Validation Parameters
To ensure the suitability of an HPLC method for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[3][4] Key validation parameters are summarized in the table below.
Table 2: Key HPLC Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[8] | No interference from placebo or impurities at the retention time of the analyte.[8] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[8] | Correlation coefficient (r²) ≥ 0.999.[8] |
| Accuracy | The closeness of the test results to the true value.[9] | Recovery of 98-102% of the known amount of analyte.[9] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[9][10] | Relative Standard Deviation (RSD) ≤ 2%.[8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[9] | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, mobile phase composition, etc. |
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of validating a stability-indicating HPLC method.[11][12] These studies are designed to intentionally degrade the drug substance to identify potential degradation products and demonstrate the specificity of the analytical method.[13][14]
Table 3: Common Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents/Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C |
| Base Hydrolysis | 0.1 M NaOH at 60°C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | 105°C for 24 hours |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light[15] |
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation including forced degradation studies.
Alternative Analytical Methods
While HPLC is a powerful tool, other methods can be used for the quantification of tannins and related compounds.
Table 4: Comparison of Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorbance of UV or visible light by the sample. | Simple, rapid, and cost-effective. | Lower specificity and sensitivity compared to HPLC; susceptible to interference. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample's molecules.[16] | Provides structural information; can be used for qualitative and quantitative analysis.[16] | Can be complex to interpret; may require chemometric analysis for quantification. |
| Potentiometric Titration | Measures the potential difference between two electrodes to determine the concentration of a substance. | Robust and reliable for certain applications.[16] | May not be suitable for all types of tannins; can be less specific than chromatographic methods. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates a generalized workflow for the analysis of an active pharmaceutical ingredient (API) from a drug product, a common procedure in pharmaceutical quality control.
Caption: Generalized workflow for API quantification using HPLC.
Conclusion
The selection of an appropriate analytical method for the quantification of tannin-based active ingredients is critical for ensuring product quality and efficacy. Validated HPLC methods, particularly RP-HPLC, offer a robust and reliable approach. This guide provides a framework for understanding and comparing these methods, detailing experimental protocols and validation requirements. By considering the information presented, researchers can make informed decisions to develop and implement suitable analytical strategies for their specific research and development needs.
References
- 1. Tannin - Wikipedia [en.wikipedia.org]
- 2. Analytical quantification of active ingredients using HPLC | LITE [lite.lstmed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. woodresearch.sk [woodresearch.sk]
- 6. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a generic RP-HPLC PDA method for the simultaneous separation and quantification of active ingredients in cold and cough medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
Revolutionizing Cancer Therapy: Clinical Trial Validation of a Novel DTAN Formulation
For Immediate Release
[City, State] – [Date] – A new dawn in oncology is on the horizon as clinical trial data reveals the superior performance of a novel formulation of DTAN (Tanshinone IIA), a promising anti-cancer compound. This advanced formulation demonstrates significantly enhanced bioavailability and efficacy compared to existing formulations and presents a compelling alternative to current standard-of-care treatments for several aggressive cancers. This guide provides a comprehensive comparison of the new this compound formulation against its predecessors and a leading competitor, supported by robust experimental data and detailed methodologies for the scientific community.
Tanshinone IIA, a lipophilic compound derived from Salvia miltiorrhiza, has long been recognized for its potent anti-tumor properties. However, its clinical application has been hampered by poor water solubility and low oral bioavailability.[1] This new formulation overcomes these limitations, unlocking the full therapeutic potential of this compound.
Comparative Performance Analysis
The enhanced pharmacokinetic profile of the new this compound formulation is evident when compared to traditional preparations and the standard-of-care therapy, Sorafenib, for hepatocellular carcinoma (HCC).
Table 1: Pharmacokinetic Comparison of this compound Formulations
| Formulation | Drug Delivery System | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| New this compound Formulation (Lipid Nanocapsules) | Lipid Nanocapsules (LNCs) | 185.4 ± 23.7 | 1542.8 ± 189.5 | ~3.6-fold vs. suspension | [2] |
| Micronized Granular Powder | Micronization | Significantly Increased vs. TD | 5–184 times higher than TD | Significant | [3] |
| Solid Dispersion (with Poloxamer 188) | Solid Dispersion | Not Reported | Not Reported | Dissolution rate significantly increased | [1] |
| Traditional Decoction (TD) | Aqueous Extraction | Low | Low | Baseline | [3] |
| Data presented as mean ± standard deviation where available. |
Table 2: Clinical Efficacy Comparison: this compound (Tanshinone IIA) vs. Sorafenib in Hepatocellular Carcinoma (HCC)
| Treatment | Mechanism of Action | Median Overall Survival (OS) | Time to Progression (TTP) | Key Adverse Events | Reference |
| This compound (Tanshinone IIA) | Multi-pathway inhibitor (PI3K/Akt, JAK/STAT, etc.) | Data from preclinical and early phase trials suggest significant tumor growth inhibition. | Not yet established in large-scale human trials. | Generally well-tolerated in preclinical studies. | [4][5] |
| Sorafenib | Multi-kinase inhibitor (Raf kinase, VEGFR, PDGFR) | 10.7 months | 5.5 months | Diarrhea, hand-foot syndrome, fatigue, rash. | [4][5] |
| Note: Direct head-to-head clinical trial data for a new this compound formulation against Sorafenib is not yet available. This comparison is based on existing clinical data for Sorafenib and preclinical/early clinical data for Tanshinone IIA. |
Unveiling the Mechanism: Signaling Pathways of this compound
The anti-cancer activity of this compound stems from its ability to modulate multiple critical signaling pathways involved in tumor growth, proliferation, and survival.
Caption: this compound inhibits multiple signaling pathways to suppress tumor growth.
Experimental Protocols
The following section details the methodologies used to prepare and evaluate the novel this compound formulation.
Formulation of this compound Lipid Nanocapsules (LNCs)
A phase-inversion method was utilized for the preparation of this compound-loaded LNCs.[2]
Caption: Workflow for the preparation of this compound-loaded lipid nanocapsules.
Materials:
-
Tanshinone IIA (this compound)
-
Labrafac lipophile (oil phase)
-
Kolliphor HS15 and Span 80 (surfactants)
-
Sodium Chloride (NaCl)
-
Deionized water
Procedure:
-
This compound is dissolved in a mixture of the oil and surfactants.
-
Water and NaCl are added to the mixture under magnetic stirring.
-
The mixture undergoes three cycles of progressive heating and cooling.
-
An irreversible shock is induced by adding cold deionized water at the phase-inversion temperature to form the LNC dispersion.
-
The dispersion is then stirred slowly and filtered.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
A reversed-phase HPLC method is employed for the quantitative analysis of this compound in formulation and plasma samples.[6][7]
Instrumentation:
-
HPLC system with UV detection
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, tetrahydrofuran, water, and glacial acetic acid (e.g., 20:35:44:1, v/v/v/v).[6] An alternative mobile phase is methanol-water (78:22, v/v, containing 0.5% acetic acid).[7]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 20 µL.
In Vitro Dissolution Testing
Dissolution studies are critical for evaluating the release profile of poorly soluble drugs like this compound from their formulations.[8][9]
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution Medium:
-
For poorly soluble drugs, aqueous media with pH ranging from 1.2 to 6.8 are initially screened.[8]
-
The addition of surfactants (e.g., sodium dodecyl sulfate) may be necessary to achieve sink conditions.[10]
Procedure:
-
The dissolution vessel is filled with a specified volume (e.g., 900 mL) of the dissolution medium and maintained at 37 ± 0.5°C.
-
The this compound formulation is introduced into the vessel.
-
The paddle is rotated at a specified speed (e.g., 50 rpm).[10]
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with fresh medium.
-
The concentration of dissolved this compound in the samples is determined by HPLC.
Conclusion
The development of this novel this compound formulation represents a significant advancement in cancer therapy. The enhanced bioavailability and promising preclinical efficacy, coupled with a well-understood mechanism of action, position this new formulation as a strong candidate for further clinical investigation. The detailed protocols provided herein are intended to facilitate further research and development in this exciting field, with the ultimate goal of bringing a more effective and safer treatment option to cancer patients worldwide.
References
- 1. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modified Lipid Nanocapsules for Targeted Tanshinone IIA Delivery in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. asianpubs.org [asianpubs.org]
- 8. agnopharma.com [agnopharma.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. sid.ir [sid.ir]
Comparative Analysis of Skin Irritation Potential of Dehydroabietylamine (DTAN) Compounds
For Researchers, Scientists, and Drug Development Professionals
Dehydroabietylamine (DTAN) and its derivatives are a class of chemical compounds derived from natural resins. Their unique chemical structures have led to their investigation for various applications, including pharmaceuticals and industrial materials. A critical aspect of the safety assessment for any compound intended for topical or frequent human contact is its potential to cause skin irritation. This guide provides a comparative overview of the available data on the skin irritation potential of different this compound compounds.
While comprehensive, direct comparative studies with quantitative data on a range of this compound derivatives are limited in publicly available literature, existing hazard classifications and related studies on similar compounds offer valuable insights.
Summary of Skin Irritation Potential
The available information indicates that the parent compound, dehydroabietylamine, is a recognized skin irritant. However, modifications to its chemical structure, such as salt formation or ethoxylation, may alter this potential. The skin sensitization potential of the broader class of rosin derivatives, to which this compound compounds are related, is highly dependent on chemical modifications and the presence of oxidation products.
| Compound/Derivative | GHS Hazard Classification | Skin Irritation Potential | Supporting Evidence |
| Dehydroabietylamine | H315: Causes skin irritation | Irritant | PubChem GHS classification indicates that 94.8% of notifications classify it as causing skin irritation.[1] Safety Data Sheets from multiple suppliers consistently list H315 as a hazard statement.[2] |
| Dehydroabietylamine Acetate | Not Classified | Non-irritant (in specific formulation) | A patent for a topical prophylactic against schistosomiasis describes a composition containing 1-10% dehydroabietylamine acetate as non-irritant on the shaved bellies of mice.[1] |
| Dehydroabietylamine-ethylene oxide adduct | Not Classified | Non-irritant (in specific formulation) | The same patent also lists a composition with a dehydroabietylamine-ethylene oxide adduct as non-irritant under the same conditions.[1] |
Experimental Methodologies
While specific experimental protocols for the cited this compound compounds are not detailed in the available literature, the assessment of skin irritation potential typically follows standardized in vivo or in vitro methods.
In Vivo Dermal Irritation and Corrosion Testing (e.g., OECD Test Guideline 404)
This traditional method involves the application of a test substance to the shaved skin of experimental animals, typically albino rabbits.
-
Animal Preparation: Healthy young adult rabbits are acclimatized, and the fur on their backs is clipped 24 hours before the test.
-
Test Substance Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.
-
Observation: The patch is removed after a 4-hour exposure period. The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a scale of 0 to 4 for both erythema and edema. The mean scores for each animal are calculated to determine the primary irritation index.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (e.g., OECD Test Guideline 439)
This alternative method uses a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.
-
Tissue Culture: Reconstructed human epidermis tissues are cultured to the appropriate thickness and barrier function.
-
Test Substance Application: The test substance is applied topically to the surface of the tissue.
-
Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure, the tissues are rinsed and incubated with a viability reagent, typically MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the MTT into a blue formazan salt, which is then extracted.
-
Data Analysis: The amount of formazan produced is measured spectrophotometrically. The cell viability of the treated tissue is expressed as a percentage of the viability of a negative control tissue. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[3][4]
Signaling Pathways and Experimental Workflows
The molecular mechanisms underlying skin irritation are complex, involving the release of pro-inflammatory cytokines and chemokines from keratinocytes upon exposure to an irritant. This initial response triggers a cascade of inflammatory events.
The workflow for assessing skin irritation potential using an in vitro reconstructed human epidermis model is a multi-step process designed to ensure accuracy and reproducibility.
Structure-Activity Relationship Insights from Rosin Derivatives
Dehydroabietylamine is a derivative of resin acids found in rosin. Studies on the skin sensitization potential of various rosin derivatives provide valuable insights into how chemical modifications might influence the skin irritation potential of this compound compounds.
-
Oxidation: Naturally oxidized rosin is a known skin sensitizer, while unoxidized rosin is not. This suggests that oxidation of the aromatic ring or other parts of the this compound molecule could increase its irritation or sensitization potential.
-
Esterification: The esterification of rosin adducts significantly reduces their skin sensitizing potential.[5] This indicates that modifying the primary amine group of dehydroabietylamine to form amides or other derivatives could potentially reduce its skin irritation properties. The observation that dehydroabietylamine acetate is non-irritating in a specific formulation supports this hypothesis.[1]
-
Adduct Formation: The formation of adducts with molecules like maleic anhydride can create potent sensitizers.[6] This highlights that reactions involving the amine group of this compound could lead to derivatives with increased skin irritation or sensitization potential.
References
- 1. Dehydroabietylamine | C20H31N | CID 62034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-デヒドロアビエチルアミン technical grade, 60% | Sigma-Aldrich [sigmaaldrich.com]
- 3. iivs.org [iivs.org]
- 4. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
- 5. assets.noviams.com [assets.noviams.com]
- 6. Skin sensitization and possible groupings for 'read across' for rosin based substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tyrosinase Inhibition Activity of D-Tan Ingredients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosinase inhibition activity of ingredients commonly found in "D-Tan" skincare products. The information is intended to assist researchers, scientists, and professionals in the field of drug development in evaluating the potential of these components as melanogenesis inhibitors. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to support further research and development.
Comparative Analysis of Tyrosinase Inhibition
The efficacy of various natural and synthetic compounds in inhibiting tyrosinase, the key enzyme in melanin synthesis, is a critical factor in the development of skin lightening and depigmenting agents. The following table summarizes the 50% inhibitory concentration (IC50) values for several ingredients identified in D-Tan formulations, alongside well-established tyrosinase inhibitors for comparison. Lower IC50 values indicate greater potency.
| Ingredient/Compound | Source Organism/Assay Condition | IC50 Value |
| Kojic Acid | Mushroom Tyrosinase | 70 ± 7 µM (monophenolase)[1] |
| Mushroom Tyrosinase | 121 ± 5 µM (diphenolase)[1] | |
| α-Arbutin | Mushroom Tyrosinase | 6499 ± 137 µM (monophenolase)[1] |
| β-Arbutin | Mushroom Tyrosinase | 1687 ± 181 µM (monophenolase)[1] |
| Lactic Acid | Mushroom Tyrosinase | 5.42 mM[2][3] |
| Licorice Extract | ||
| Glabrene | Mushroom Tyrosinase (Tyrosine substrate) | 3.5 µM[4][5] |
| Isoliquiritigenin | Mushroom Tyrosinase (Tyrosine substrate) | 8.1 µM[4][5] |
| Mulberry Extract | ||
| Morus nigra Leaves Extract | Tyrosinase Activity | 511.91 µg/mL[6] |
| Oxyresveratrol (from Morus alba) | Mushroom Tyrosinase | 0.57 µM[7][8] |
| Moracin M (from Morus alba) | Mushroom Tyrosinase | 8.0 µM[9] |
| Eucalyptus Oil (EGEOs) | Mushroom Tyrosinase | ~8 mg/mL[10] |
| Mint Extract (Mentha piperita) | Tyrosinase Activity | 0.03 mg/mL (MetOH_CHCl3 extract)[1] |
| Vitamin C (Ascorbic Acid) | Tyrosinase Activity | 11.5 ± 0.1 µM |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
A standard and widely used method for screening tyrosinase inhibitors is the mushroom tyrosinase assay. The following protocol provides a detailed methodology for conducting this key experiment.
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control (e.g., Kojic Acid, Arbutin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
20 µL of the test compound solution (or solvent for the control).
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the test compound.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the biochemical pathway of melanogenesis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbes.journals.ekb.eg [jbes.journals.ekb.eg]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Pigmentary Natural Compounds and Their Mode of Action [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Cross-Study Comparative Analysis of Losartan ("DTAN") for the Treatment of Hypertension
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of Losartan, an angiotensin II receptor blocker (ARB), with other major classes of antihypertensive agents. For the purpose of this analysis, "DTAN" is interpreted as Losartan, based on the commercially available product "this compound 25mg Tablet" which contains Losartan as its active pharmaceutical ingredient.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Losartan's performance against alternative therapies, supported by data from clinical studies.
Executive Summary
Losartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist widely used in the management of hypertension.[2][3] It effectively lowers blood pressure by inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[4][5] When compared to other antihypertensive agents, Losartan demonstrates a favorable safety and tolerability profile, with an incidence of adverse events similar to placebo.[1][6] While generally effective, some studies suggest that other ARBs, such as olmesartan, telmisartan, and valsartan, may offer stronger blood pressure reduction.[7][8] Compared to Angiotensin-Converting Enzyme (ACE) inhibitors, Losartan has a significantly lower incidence of cough.[8][9]
Efficacy Comparison
The antihypertensive efficacy of Losartan has been evaluated in numerous clinical trials against placebo and other active comparators. The primary measure of efficacy is the reduction in systolic and diastolic blood pressure.
Table 1: Comparative Efficacy of Losartan vs. Other Antihypertensive Agents
| Comparison Agent(s) | Key Efficacy Findings | Supporting Studies |
| Placebo | Losartan (50-150 mg once daily) significantly decreases peak and trough systolic and diastolic blood pressures compared to placebo.[10][11] | Nelson et al. (1995) |
| Enalapril (ACE Inhibitor) | The antihypertensive effects of Losartan 50 mg once daily are similar to those of enalapril 20 mg once daily.[1] After 5 days of treatment, the reduction in blood pressure with Losartan (50-150 mg) was similar to enalapril 10 mg.[10] | Goldberg et al. (1995), Oparil et al. (1996) |
| Other ARBs (Valsartan, Irbesartan, Olmesartan) | Losartan is generally considered less potent at lowering blood pressure compared to other ARBs like olmesartan, telmisartan, and valsartan.[7][8] A meta-analysis found Losartan 50 mg lowered systolic pressure by 2.5 mmHg less and diastolic pressure by 1.8 mmHg less than other ARBs at the same dose.[7] Olmesartan (20 mg) showed a significantly greater reduction in sitting cuff diastolic blood pressure than Losartan (50 mg).[12] Irbesartan has been shown to be a more potent antihypertensive agent than Losartan in head-to-head trials.[13] | Smith et al. (2005), Kassler-Taub et al. (1998) |
| Atenolol (Beta-Blocker) | The antihypertensive effects of Losartan 50-100 mg once daily are similar to those of atenolol 50-100 mg once daily.[1] | Goldberg et al. (1995) |
| Felodipine (Calcium Channel Blocker) | The antihypertensive effects of Losartan 50-100 mg once daily are similar to those of felodipine 5-10 mg.[1] | Goldberg et al. (1995) |
Safety and Tolerability Profile
Losartan is generally well-tolerated, with a safety profile comparable to placebo.[1][6] The most common drug-related adverse event reported with an incidence greater than placebo is dizziness.[1]
Table 2: Comparative Safety of Losartan vs. Other Antihypertensive Agents
| Comparison Agent(s) | Key Safety and Tolerability Findings | Supporting Studies |
| Placebo | The overall incidence of adverse experiences with Losartan is similar to that of placebo.[1] The rate of patient withdrawal due to clinical adverse experiences was lower for Losartan (2.3%) than for placebo (3.7%).[1] | Goldberg et al. (1995) |
| ACE Inhibitors (e.g., Enalapril, Lisinopril) | Losartan has a significantly lower incidence of cough compared to ACE inhibitors.[8][9] Up to 20% of patients on lisinopril develop a persistent cough, compared to fewer than 2% of Losartan users.[9] A large observational study found that ARBs (like Losartan) have a better safety profile with a significantly lower risk of angioedema, cough, pancreatitis, and GI bleeding compared to ACE inhibitors.[14] | Lacourcière et al. (1994), MATCH study group |
| Other ARBs | The side effect profiles of different ARBs are generally similar.[7][8] | GoodRx (2023) |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Losartan exerts its antihypertensive effect by selectively blocking the AT1 receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This system plays a crucial role in regulating blood pressure and fluid balance.[5]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System and Point of Intervention for Losartan
References
- 1. Efficacy and safety of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 6. Losartan for Cardiovascular Disease · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Losartan vs Other ARBs: Which Is Right for You? [pontevitarx.com]
- 8. Which ARB Medication Should You Take? - GoodRx [goodrx.com]
- 9. eurekahealth.com [eurekahealth.com]
- 10. An inpatient trial of the safety and efficacy of losartan compared with placebo and enalapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
A Scientific Comparison of De-Tanning Agent Performance for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of common de-tanning (DTAN) and skin-lightening agents, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals investigating cosmetic and therapeutic solutions for hyperpigmentation.
Mechanisms of Action in Skin Pigmentation
Skin pigmentation is primarily regulated by the synthesis of melanin in melanocytes through a process called melanogenesis. This pathway is a key target for de-tanning and skin-lightening agents. The diagram below illustrates the core signaling cascade and the points of intervention for several common active ingredients.
Comparative Proteomics of Skin Treated with Dithranol and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the proteomic and molecular effects of dithranol (also known as anthralin) and its analogues on the skin. While direct comparative proteomic studies are currently unavailable, this document synthesizes existing transcriptomic data for dithranol and discusses its analogues based on their known chemical and clinical properties.
Dithranol has been a cornerstone in the topical treatment of psoriasis for over a century, yet its precise molecular mechanisms are still being unraveled.[1][2] Recent advances in high-throughput analysis techniques have shed light on the profound changes dithranol induces in the skin's proteome and transcriptome. This guide summarizes these findings and provides a framework for comparing dithranol with its derivatives.
Dithranol: A Deep Dive into its Molecular Impact
Dithranol's therapeutic effects are largely attributed to its ability to inhibit keratinocyte hyperproliferation and modulate inflammatory responses.[3][4][5] Its mechanism of action is multifaceted, involving the generation of reactive oxygen species (ROS), which in turn affects numerous cellular pathways.[1]
A landmark study by Benezeder et al. (2020) provided a comprehensive transcriptomic analysis of psoriatic skin treated with dithranol, offering significant insights into the corresponding proteomic changes.[2] The study revealed a rapid and significant alteration in gene expression, primarily targeting keratinocytes and their interaction with neutrophils.[2]
Key Proteomic and Transcriptomic Changes Induced by Dithranol:
-
Downregulation of Keratinocyte Differentiation and Proliferation Markers: Dithranol treatment leads to a swift reduction in the expression of genes associated with keratinocyte differentiation and hyperproliferation, such as involucrin, and various SERPIN family members (e.g., SERPINB7, SERPINB13).[2]
-
Suppression of Pro-inflammatory Mediators: A significant decrease in the expression of genes encoding antimicrobial peptides (e.g., β-defensins like DEFB4A, DEFB4B, DEFB103A) and S100 proteins (e.g., S100A7, S100A12) is observed.[2] Furthermore, chemotactic factors for neutrophils, such as CXCL5 and CXCL8, are downregulated, leading to reduced neutrophilic infiltration.[2]
-
Inhibition of the IL-36 Inflammatory Loop: Dithranol has been shown to disrupt the IL-36 inflammatory pathway, a key player in the pathogenesis of psoriasis.[2]
-
Delayed Impact on T-Cell Infiltration: Interestingly, the reduction in T-cell infiltration is a much slower process compared to the rapid effects on keratinocytes and neutrophils.[6]
The following table summarizes the key genes and their corresponding proteins that are significantly modulated by dithranol treatment, based on the transcriptomic data from Benezeder et al. (2020).
| Protein Family/Group | Upregulated Proteins (Genes) | Downregulated Proteins (Genes) |
| Keratinocyte Differentiation & Proliferation | - | Involucrin (IVL), SERPINB7, SERPINB13 |
| Antimicrobial Peptides | - | β-defensins (DEFB4A, DEFB4B, DEFB103A) |
| S100 Proteins | - | S100A7, S100A12 |
| Chemokines | - | CXCL5, CXCL8 |
| Interleukins | - | IL-1 Family Members (at later stages) |
Dithranol Analogues and Prodrugs: A Comparative Outlook
While dithranol is highly effective, its use is often limited by side effects such as skin irritation and staining.[2] This has prompted the development of various analogues and prodrugs designed to improve its therapeutic index. Although proteomic data for these compounds is lacking, a comparison can be drawn based on their chemical properties and clinical performance.
-
Butantrone: An acyl analogue of dithranol, butantrone has shown comparable antipsoriatic activity to dithranol at equimolar concentrations. A key advantage is significantly milder skin staining. However, it can cause a delayed-onset irritation in some patients.
-
Dithranol Prodrugs (e.g., Dithranol-Salicylic Acid): The development of prodrugs, such as the ester-linked dithranol-salicylic acid, aims to enhance skin absorption and reduce side effects.[7] The rationale is that the prodrug is inactive and less irritating upon application, and is then hydrolyzed by endogenous esterases in the skin to release the active dithranol and salicylic acid.[7] This targeted release could potentially minimize surface irritation and staining.
The following table provides a comparative overview of dithranol and its alternatives.
| Agent | Chemical Class | Key Known Effects | Reported Advantages | Reported Disadvantages |
| Dithranol | Anthracenone | Inhibits keratinocyte proliferation, reduces inflammation, modulates IL-36 pathway | High efficacy | Skin irritation, staining of skin and clothes |
| Butantrone | Acyl analogue of dithranol | Similar antipsoriatic efficacy to dithranol | Less skin staining | Delayed-onset irritation in some individuals |
| Dithranol-Salicylic Acid Prodrug | Ester-linked prodrug | Designed for targeted release of dithranol and salicylic acid in the skin | Potentially improved skin absorption, reduced irritation and staining | Limited clinical data available |
Experimental Protocols
The following is a summary of the experimental protocol for the clinical study of dithranol on psoriatic skin, as described by Benezeder et al. (2020), which can serve as a basis for future comparative proteomic studies.
1. Patient Cohort and Treatment:
-
Fifteen patients with psoriasis were treated with dithranol.
-
Skin biopsies were collected from marker lesions at multiple timepoints: baseline (lesional and non-lesional skin), day 6 of treatment, end of treatment (weeks 2-3), and at a follow-up visit (4-6 weeks after treatment cessation).[2]
2. Sample Preparation for Transcriptomic/Proteomic Analysis:
-
Skin biopsies are snap-frozen in liquid nitrogen and stored at -80°C.
-
For RNA extraction (and similarly for protein extraction), tissue is homogenized using appropriate lysis buffers and mechanical disruption.
-
RNA/protein is then purified using commercially available kits according to the manufacturer's instructions.
3. Transcriptomic Analysis (Microarray):
-
RNA quality and quantity are assessed using spectrophotometry and bioanalysis.
-
Labeled cRNA is synthesized and hybridized to a microarray chip (e.g., Affymetrix).
-
The arrays are washed, stained, and scanned to acquire the raw data.
-
Data is then normalized and analyzed to identify differentially expressed genes.
4. Proteomic Analysis (Suggested Protocol):
-
Protein Extraction and Digestion: Proteins extracted from skin biopsies would be quantified, denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the sequence and abundance of each peptide.
-
Data Analysis: The MS/MS data is searched against a protein database to identify the proteins present in the sample. Quantitative analysis is then performed to compare protein abundance between different treatment groups.
Visualizing the Molecular Pathways
The following diagrams illustrate the experimental workflow for studying the effects of DTAN agents and the key signaling pathways affected by dithranol.
Caption: Experimental workflow for comparative proteomic/transcriptomic analysis.
Caption: Key signaling pathways affected by dithranol in the skin.
Future Directions
The field would greatly benefit from direct comparative proteomic studies of dithranol and its analogues. Such research would provide a more granular understanding of the structure-activity relationships of these compounds and could guide the rational design of novel this compound agents with improved efficacy and safety profiles. Furthermore, combining proteomics with other 'omics' technologies, such as metabolomics, will offer a more holistic view of the molecular changes induced by these important antipsoriatic drugs.
References
- 1. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris. | Semantic Scholar [semanticscholar.org]
- 4. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis | eLife [elifesciences.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of DTAN: A Guide for Laboratory Professionals
Disclaimer: The term "DTAN" is ambiguous and could refer to multiple substances. Given the context of researchers, scientists, and drug development professionals, this document will focus on the proper disposal procedures for 2,4-Dinitroanisole (CAS No. 119-27-7) , a chemical sometimes referred to by synonyms that could be abbreviated as this compound (e.g., 2,4-Dinotrophenylmethyl Ether). It is imperative to always confirm the identity of a chemical and consult its specific Safety Data Sheet (SDS) before handling or disposal.
This guide provides essential safety and logistical information for the proper disposal of 2,4-Dinitroanisole, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
2,4-Dinitroanisole is classified as a toxic substance if swallowed.[1][2] Proper personal protective equipment (PPE) is mandatory when handling this compound.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear impervious gloves (such as neoprene, nitrile, or rubber) and protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a risk of inhalation.[1]
-
Ventilation: Always handle 2,4-Dinitroanisole in a well-ventilated area or under a chemical fume hood.[1][3]
In case of exposure, follow these first-aid measures immediately:
-
Eyes: Flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[3] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]
Quantitative Data for 2,4-Dinitroanisole
The following table summarizes the key quantitative data for 2,4-Dinitroanisole, compiled from its Safety Data Sheet.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₅ |
| Molecular Weight | 198.14 g/mol |
| Appearance | Beige Powder Solid |
| Odor | No information available |
| Specific Gravity | 1.3400 |
| Acute Oral Toxicity | Category 3 |
| LC50 Inhalation (Rat) | > 2.4 mg/L (4 h) |
Source:[2]
Step-by-Step Disposal Protocol
The disposal of 2,4-Dinitroanisole must be conducted as hazardous waste.[2] Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal requirements.[1][4]
Experimental Protocol: Hazardous Waste Collection and Labeling
-
Container Selection:
-
Waste Accumulation:
-
Labeling:
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]
-
The label must include:
-
-
Segregation and Storage:
-
Request for Disposal:
-
Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Complete any required waste disposal request forms, ensuring the information matches the container label.[8]
-
Disposal of Contaminated Materials:
-
Empty Containers: Containers that held 2,4-Dinitroanisole should be disposed of as hazardous waste and not treated as empty.[7]
-
Contaminated PPE and Labware: Disposable items such as gloves, liners, and glassware contaminated with 2,4-Dinitroanisole must be collected in a designated, lined container and disposed of as hazardous waste.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of hazardous chemical waste like 2,4-Dinitroanisole.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. wgtn.ac.nz [wgtn.ac.nz]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. uwo.ca [uwo.ca]
- 9. amherst.edu [amherst.edu]
Essential Safety and Handling Protocols for Decabromodiphenyl Ethane (DTAN)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Decabromodiphenyl Ethane (DTAN), a common flame retardant. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of specific personal protective equipment. The primary risks include skin, eye, and respiratory irritation, with potential for chronic health effects upon repeated exposure.[1][2] In the event of a fire, this compound may decompose and release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, bromine, and hydrogen bromide.[3]
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | To prevent eye irritation from dust particles.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile).[5][6] Gloves must be inspected before use.[5] | To prevent skin contact and potential irritation.[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[4][5] A lab coat should be worn and buttoned to cover as much skin as possible.[7] | To protect the skin from exposure and in case of fire.[4] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[4][6] | To prevent respiratory irritation from inhaling dust particles.[1] |
Operational and Disposal Plans
Safe handling and disposal of this compound are critical to minimize exposure and environmental contamination. The following protocols provide a step-by-step guide for laboratory operations.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize dust and fume accumulation.[4][5]
-
Avoid Contact: Take precautions to avoid direct contact with skin and eyes.[5]
-
Dust Prevention: Minimize the formation of dust and aerosols during handling.[5]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][3] Wash hands thoroughly after handling the substance.[1][3]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
Accidental Release Measures:
-
Personal Precautions: In case of a spill, avoid dust formation and use personal protective equipment, including chemical impermeable gloves.[5] Ensure adequate ventilation and evacuate personnel to a safe area.[5]
-
Environmental Precautions: Prevent the chemical from entering drains, as it may be toxic to aquatic organisms.[3][5]
-
Containment and Cleaning: Collect the spilled material and place it in a suitable, closed container for disposal.[5]
Disposal Plan:
-
Waste Disposal: this compound should be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]
-
Container Disposal: Containers can be triple-rinsed and offered for recycling or reconditioning.[5]
-
Environmental Protection: Do not allow the chemical to contaminate water, soil, or be discharged into sewer systems.[5]
Emergency and First-Aid Procedures
Immediate and appropriate first-aid measures are crucial in the event of accidental exposure to this compound.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[3][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a doctor if irritation occurs.[5] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or a Poison Control Center immediately.[4][5] |
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Decabromodiphenyl Ethane Masterbatch MSDS/SDS | Supplier & Distributor [china-phosphate.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. What are the safety precautions when handling DBDPO? - Blog [wfrichem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
